CAF-382
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H22N4O2S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H22N4O2S2/c1-10(2)12-7-18-13(22-12)9-23-14-8-19-16(24-14)20-15(21)11-3-5-17-6-4-11/h7-8,10-11,17H,3-6,9H2,1-2H3,(H,19,20,21) |
InChI Key |
MCLDWKVRXDHDEI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
CAF-382: A Technical Guide to its Mechanism of Action as a CDKL5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAF-382 is a potent and selective chemical probe that functions as an inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5), a serine-threonine kinase crucial for proper neurodevelopment.[1][2] Pathological loss-of-function mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[3] this compound, an analog of SNS-032, also exhibits pan-CDK inhibitory activity, notably against CDK9, CDK16, CDK17, and CDK18.[1][2] A key characteristic of this compound is its high selectivity for CDKL5 over the structurally similar Glycogen Synthase Kinase 3 Beta (GSK3β), making it a valuable tool for dissecting the specific roles of CDKL5 in cellular processes.[2][4][5][6] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of CDKL5 Kinase Activity
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of CDKL5.[1] By binding to CDKL5, this compound prevents the transfer of a phosphate (B84403) group from ATP to its protein substrates. One of the well-characterized substrates of CDKL5 is the End-binding protein 2 (EB2), and a key downstream effect of this compound is the blockage of EB2 phosphorylation at serine 222 (pSer222 EB2).[1][5] This inhibition of substrate phosphorylation disrupts the normal signaling cascades regulated by CDKL5, which are known to be involved in synaptic function and plasticity.[4][5]
Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the CDKL5 signaling pathway.
Caption: Inhibition of CDKL5 by this compound blocks EB2 phosphorylation.
Selectivity Profile
A critical aspect of a chemical probe is its selectivity. This compound demonstrates good selectivity across the kinome.[2] While it inhibits several Cyclin-Dependent Kinases (CDKs), it has a weak affinity for GSK3α/β (>1.8 μM).[1] This is particularly important as the kinase domains of CDKL5 and GSK3β share high similarity.[5][6] Experimental data confirms that this compound can inhibit CDKL5 activity without significantly affecting GSK3β activity in neuronal cells at appropriate concentrations.[4][5][6]
Effects on Neuronal Function
In preclinical studies using rodent neuronal cultures and brain slices, this compound has been shown to have specific effects on synaptic function:
-
Postsynaptic Mechanism: The acute effects of this compound on glutamatergic synaptic transmission are primarily postsynaptic.[4][5]
-
AMPA Receptor Modulation: It selectively reduces AMPA-type glutamate (B1630785) receptor-mediated responses.[4][5]
-
Inhibition of Long-Term Potentiation (LTP): Acute inhibition of CDKL5 by this compound reduces hippocampal LTP, a cellular correlate of learning and memory.[3][4][5]
-
No Presynaptic Alterations: this compound does not alter presynaptic release mechanisms, as measured by the paired-pulse ratio.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and selectivity of this compound.
Table 1: In Vitro and Cellular Activity of this compound
| Assay | Target/Substrate | Effect | Concentration | Reference |
| Western Blot | pSer222 EB2 | Significant reduction | 500 nM | [5][6][7] |
| Western Blot | pSer222 EB2 | Trend of reduction | 5 nM | [1][7] |
| Electrophysiology | fEPSPs in CA1 hippocampus | Reduction | 10-100 nM | [5][6] |
Table 2: Kinase Selectivity of this compound
| Kinase | Assay | Metric | Value | Reference |
| GSK3α/β | Binding Affinity | Ki | >1.8 μM | [1] |
| Kinome-wide Screen | DiscoverX scanMAX | S10(1 μM) | 0.017 | [2] |
| CDKL5 | NanoBRET Target Engagement | Binding Affinity | Potent | [2] |
| CDK9 | NanoBRET Target Engagement | Binding Affinity | Potent | [2] |
| CDK16 | NanoBRET Target Engagement | Binding Affinity | Potent | [2] |
| CDK17 | NanoBRET Target Engagement | Binding Affinity | Potent | [2] |
| CDK18 | NanoBRET Target Engagement | Binding Affinity | Potent | [2] |
Experimental Protocols
Western Blot for pSer222 EB2 and p-β-catenin
This protocol is adapted from studies assessing the in-cell activity and selectivity of this compound.[5][6][8]
Objective: To determine the effect of this compound on the phosphorylation of a CDKL5 substrate (EB2) and a GSK3β substrate (β-catenin) in primary neurons.
Methodology:
-
Cell Culture: Plate DIV14-15 rat primary neurons.
-
Treatment: Treat the neurons with varying concentrations of this compound (e.g., 5 nM to 5 µM) or a vehicle control (DMSO) for 1 hour.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
pSer222 EB2
-
Total EB2
-
phospho-β-catenin (Ser33/37/Thr41)
-
Total β-catenin
-
A loading control (e.g., β-tubulin)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Caption: Workflow for assessing this compound's effect on protein phosphorylation.
Electrophysiology in Acute Hippocampal Slices
This protocol is based on the methodology used to assess the impact of this compound on synaptic transmission.[5][6]
Objective: To measure the effect of this compound on field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus.
Methodology:
-
Slice Preparation: Prepare acute hippocampal slices (e.g., 400 µm thick) from P20-30 rats.
-
Incubation: Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Recording Setup: Place a slice in a recording chamber continuously perfused with aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes.
-
This compound Application: Perfuse the slice with aCSF containing this compound (e.g., 100 nM) for at least 30 minutes.
-
Input-Output Curve: Measure the fEPSP slope in response to varying stimulation intensities to generate an input-output curve.
-
Paired-Pulse Ratio (PPR): Deliver paired pulses of stimulation at different inter-pulse intervals to assess presynaptic release probability.
-
Long-Term Potentiation (LTP) Induction: After establishing a stable baseline in the presence of this compound, induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
-
Post-LTP Recording: Record fEPSPs for at least 60 minutes post-induction to measure the magnitude of LTP.
-
Data Analysis: Analyze the fEPSP slope to determine the effects of this compound on baseline transmission, PPR, and LTP.
Caption: Workflow for electrophysiological analysis of this compound's effects.
Limitations and Future Directions
A significant limitation of this compound for in vivo studies is its low blood-brain barrier penetration.[3][4][5] This restricts its utility for behavioral studies or in models of chronic disease that require systemic administration to reach the central nervous system. Future research will likely focus on developing analogs of this compound with improved pharmacokinetic properties to enable a more thorough investigation of the in vivo roles of CDKL5.[5][6]
Conclusion
This compound is a valuable research tool for elucidating the cellular functions of CDKL5. Its mechanism of action as a potent and selective CDKL5 inhibitor, with well-characterized effects on substrate phosphorylation and neuronal synaptic function, provides a solid foundation for its use in studies of CDKL5 biology and the pathophysiology of CDKL5 Deficiency Disorder. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers employing this compound in their investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 6. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Figures and data in Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
CAF-382: A Selective Chemical Probe for Cyclin-Dependent Kinase-Like 5 (CDKL5)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of CAF-382 (also known as SGC-CAF382-1 or B1), a potent and selective inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5). The information herein is intended for researchers, scientists, and drug development professionals investigating CDKL5 biology and its role in associated neurodevelopmental disorders.
Introduction to CDKL5 and this compound
Cyclin-Dependent Kinase-Like 5 (CDKL5) is a serine/threonine kinase crucial for proper brain development and function. Mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental encephalopathy characterized by early-onset seizures and profound developmental impairment.[1] Understanding the specific cellular functions of CDKL5 has been hampered by a lack of selective pharmacological tools.
This compound emerges as a key chemical probe to address this gap.[2] Developed from a library of analogs of the pan-CDK inhibitor SNS-032, this compound was identified as a potent, cell-active inhibitor of CDKL5.[3][4] A critical feature of this compound is its high selectivity for CDKL5 over the structurally similar Glycogen Synthase Kinase 3 Beta (GSK3β), a common off-target for many kinase inhibitors that complicates the interpretation of experimental results.[2][5] This guide details the biochemical properties, mechanism of action, and experimental use of this compound.
Quantitative Data: Inhibitory Profile of this compound
The potency and selectivity of this compound have been characterized across various biochemical and cellular assays. The following tables summarize its inhibitory activity against CDKL5 and a panel of other kinases.
Table 1: Potency of this compound against CDKL5 in Various Assays
| Assay Type | Assay Name | IC₅₀ (nM) | Reference |
| Binding Assay | Luceome KinaseSeeker | 6.7 | [4] |
| Cellular Target Engagement | NanoBRET | 10 | [4] |
Table 2: Selectivity Profile of this compound against Other Kinases
| Kinase Target | Assay Type | IC₅₀ (nM) | Fold Selectivity (vs. CDKL5 NanoBRET) | Reference |
| CDKL5 | NanoBRET | 10 | 1x | [4] |
| CDK9 | Enzymatic | 20 | 2x | [4] |
| CDK16 | Enzymatic | 62 | 6.2x | [4] |
| CDK17 | Enzymatic | 89 | 8.9x | [4] |
| CDK18 | Enzymatic | 100 | 10x | [4] |
| CDK9 | NanoBRET | 280 | 28x | [4] |
| CDK16 | NanoBRET | 390 | 39x | [4] |
| CDK17 | NanoBRET | 240 | 24x | [4] |
| CDK18 | NanoBRET | 260 | 26x | [4] |
| GSK3α/β | Biochemical | >1800 | >180x | [2][3] |
| CDKL2 | Biochemical | >500 | >50x | [2] |
| CDKL3 | Biochemical | 2100 - 2700 | >210x | [3] |
Note: A kinome-wide screen (DiscoverX scanMAX) at 1 µM showed that only 7 out of 403 wild-type kinases had a Percent of Control (PoC) of less than 10, demonstrating good overall selectivity.[4]
Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor of CDKL5. Its primary mechanism is to block the kinase activity of CDKL5, thereby preventing the phosphorylation of its downstream substrates.[3] Several physiological substrates of CDKL5 have been identified, many of which are microtubule-associated proteins, implicating CDKL5 in the regulation of neuronal microtubule dynamics.[1][6]
A key substrate used to validate this compound's cellular activity is End-binding protein 2 (EB2), which CDKL5 phosphorylates at Serine 222 (pSer222).[6] Treatment of primary neurons and hippocampal slices with this compound results in a dose-dependent reduction of pSer222 EB2 levels, confirming target engagement in a physiologically relevant context.[2][7] Conversely, this compound does not affect the phosphorylation of β-catenin, a direct substrate of GSK3β, highlighting its selectivity.[2][8]
Figure 1: Simplified signaling pathways for CDKL5 and GSK3β, showing selective inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following protocols are based on the methods described in the primary literature for this compound.[2][4]
The NanoBRET assay is a proximity-based method that measures compound binding to a target protein within intact cells.
-
Cell Preparation: HEK293T cells are transiently co-transfected with plasmids encoding the CDKL5-NanoLuciferase fusion protein and a fluorescent tracer.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final concentration in the assay should not exceed 0.1% DMSO.
-
Assay Execution:
-
Plate the transfected cells in a white, 384-well plate.
-
Add the this compound dilutions to the wells and incubate to allow for compound binding.
-
Add the NanoBRET substrate to initiate the luminescence reaction.
-
-
Data Acquisition: Immediately measure both the donor (NanoLuciferase, ~460 nm) and acceptor (tracer, ~610 nm) emission signals using a suitable plate reader.
-
Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This protocol assesses the ability of this compound to inhibit CDKL5 kinase activity in a native cellular environment.
-
Cell Culture: Culture rat primary cortical neurons for 14-15 days in vitro (DIV14-15).
-
Treatment: Treat the neurons with varying concentrations of this compound (e.g., 5 nM to 5 µM) or vehicle (DMSO) for 1 hour in culture media.[2]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies specific for pSer222 EB2 and total EB2. A loading control like β-tubulin should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the pSer222 EB2 signal to the total EB2 signal to assess specific changes in phosphorylation.[2]
Experimental Workflow and Visualization
The discovery and characterization of this compound followed a logical progression from initial screening to cellular validation. This workflow is a standard model for the development of chemical probes.
Figure 2: Discovery and validation workflow for the CDKL5 chemical probe this compound.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective chemical probe for CDKL5. Its key advantage is the significant selectivity window against GSK3β and other kinases, allowing for more precise dissection of CDKL5-specific cellular functions.[2][4] Studies using this compound have already provided new insights, demonstrating that acute inhibition of CDKL5 can reduce postsynaptic AMPA receptor function and long-term potentiation (LTP) in the hippocampus.[7]
Future work may focus on improving the pharmacokinetic properties of this compound analogs to enable in vivo studies in animal models of CDKL5 Deficiency Disorder.[2] Such tools would be invaluable for exploring the therapeutic potential of CDKL5 inhibition and for understanding the kinase's role in both physiological and pathological contexts. When used at concentrations ≤100 nM in cell-based assays, this compound is an excellent tool for investigating the cellular biology of CDKL5.[4]
References
- 1. A new consensus for evaluating CDKL5/STK9‐dependent signalling mechanisms | The EMBO Journal [link.springer.com]
- 2. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 6. Chemical genetic identification of CDKL5 substrates reveals its role in neuronal microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 8. Figures and data in Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
CAF-382: A Technical Guide to its Pan-CDK Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pan-CDK inhibitor CAF-382 (also known as SGC-CAF382-1). It is designed to furnish researchers, scientists, and drug development professionals with the core data and methodologies necessary to evaluate and utilize this compound in preclinical research. This document details its inhibitory activity, selectivity, and mechanism of action, supported by structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Inhibitory Activity and Selectivity
This compound is a potent, cell-active chemical probe that functions as an inhibitor of cyclin-dependent kinase-like 5 (CDKL5) and several other cyclin-dependent kinases (CDKs).[1][2] It is an analog of SNS-032 and is characterized by its high affinity for CDKL5 while maintaining a favorable selectivity profile across the broader kinome.[1][3] A key feature of this compound is its lack of significant inhibitory activity against GSK3α/β at concentrations where it potently inhibits its primary targets, making it a valuable tool for dissecting CDKL5-specific cellular functions.[1][2][3]
Biochemical and Cellular Inhibitory Potency
The inhibitory activity of this compound has been quantified through both biochemical and cellular assays. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme or cellular activity by 50%, are summarized below.
| Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) (NanoBRET) | Assay Type |
| CDKL5 | 6.7 | 10 | Binding (Luceome) / NanoBRET |
| CDK9 | 20 | 280 | Enzymatic (Eurofins) / NanoBRET |
| CDK16 | 62 | 390 | Enzymatic (Eurofins) / NanoBRET |
| CDK17 | 89 | 240 | Enzymatic (Eurofins) / NanoBRET |
| CDK18 | 100 | 260 | Enzymatic (Eurofins) / NanoBRET |
| GSK3α | 470 | >10,000 | Enzymatic (Eurofins) / NanoBRET |
| GSK3β | 2200 | >10,000 | Enzymatic (Eurofins) / NanoBRET |
Table 1: Summary of this compound IC50 values against key target kinases. Data sourced from SGC-CAF382-1 A chemical probe for CDKL5.[1][4]
Kinome-wide Selectivity Profile
To assess its specificity, this compound was profiled against a large panel of kinases. The DiscoverX scanMAX assay evaluated the binding of this compound to 403 wild-type kinases at a concentration of 1 µM. The "Percent of Control" (PoC) value indicates the amount of kinase that remains bound to the immobilized ligand in the presence of the test compound; a lower PoC value signifies stronger binding of the compound to the kinase.
| Kinase Target | Percent of Control (PoC) at 1 µM |
| CDKL5 | 0.7 |
| CDK17 | 1.3 |
| CDK16 | 5.5 |
| CDK9 | 8.3 |
| CDK18 | 17 |
| GSK3β | 51 |
Table 2: Kinome-wide selectivity of this compound. The table displays the kinases with the lowest PoC values, indicating the strongest off-target interactions. Data sourced from SGC-CAF382-1 A chemical probe for CDKL5.[1][4]
Mechanism of Action and Cellular Effects
This compound exerts its biological effects by directly binding to the ATP pocket of target kinases, thereby inhibiting their catalytic activity. In a cellular context, this leads to a reduction in the phosphorylation of downstream substrates. A key substrate of CDKL5 is the microtubule-associated protein End-binding protein 2 (EB2). Treatment of primary neurons with this compound results in a dose-dependent decrease in the phosphorylation of EB2 at serine 222 (pSer222 EB2).[3][4] This effect is observed at nanomolar concentrations, consistent with the cellular IC50 for CDKL5.[1][5]
Caption: Mechanism of action of this compound in inhibiting CDKL5.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a general procedure for determining the biochemical IC50 values of this compound against purified kinases.
Materials:
-
Purified recombinant kinases (e.g., CDKL5, CDK9, etc.)
-
Kinase-specific substrate peptide
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (specific to each kinase)
-
[γ-³³P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.1 nM to 10 µM).
-
In a 96-well plate, add the diluted this compound, the specific substrate peptide, and the purified kinase enzyme.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET)
This protocol outlines the measurement of this compound binding to its target kinases in living cells.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc-kinase fusion proteins (e.g., NanoLuc-CDKL5)
-
Transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
NanoBRET Tracer
-
Nano-Glo Substrate and Extracellular NanoLuc Inhibitor
-
White, opaque 96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence at 460 nm and 610 nm
Procedure:
-
Seed HEK293 cells in assay plates.
-
Transfect the cells with the appropriate NanoLuc-kinase fusion vector and incubate for 24 hours.
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Add the NanoBRET Tracer to the cells, followed by the this compound dilutions.
-
Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Add the Nano-Glo Substrate and the Extracellular NanoLuc Inhibitor to all wells.
-
Read the plate within 10 minutes on a plate reader, measuring both the donor (NanoLuc, ~460 nm) and acceptor (Tracer, ~610 nm) emission signals.
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to determine the cellular IC50 value.
Caption: A simplified workflow for the NanoBRET cellular target engagement assay.
Western Blotting for Phospho-Substrate Levels
This protocol describes the detection of changes in the phosphorylation of a CDKL5 substrate (EB2) in primary neurons following treatment with this compound.
Materials:
-
Primary rat cortical neurons
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pSer222 EB2 and anti-total EB2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture primary neurons to the desired density (e.g., DIV14-15).
-
Treat the neurons with various concentrations of this compound (e.g., 5 nM to 5 µM) for a specified time (e.g., 1 hour).[5]
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSer222 EB2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EB2.
-
Quantify the band intensities to determine the ratio of phosphorylated EB2 to total EB2.
Summary
This compound is a well-characterized and selective inhibitor of CDKL5 and several other CDKs. Its utility as a chemical probe is supported by comprehensive biochemical and cellular data. The provided protocols offer a foundation for researchers to employ this compound in their own studies to investigate the roles of these kinases in various biological processes. The clear distinction between its potent inhibition of CDKL5 and its weak activity against GSK3β makes it a particularly valuable tool for neurobiology and related fields.
References
CAF-382: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAF-382, also known as SGC-CAF382-1, is a potent and selective inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5), a serine-threonine kinase crucial for proper brain development and function.[1][2] Mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[3] As a chemical probe, this compound serves as a critical tool for investigating the cellular roles of CDKL5 and for the development of potential therapeutics.[2][4] This technical guide provides an in-depth analysis of the selectivity profile of this compound against other kinases, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Kinase Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to cellular toxicity and confound experimental results. This compound was developed as an analog of SNS-032 and has demonstrated good selectivity for CDKL5 over other kinases, particularly those within the CMGC family.[1][5]
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound has been quantified against a broad panel of human kinases. The following tables summarize the key findings from biochemical and cellular assays.
Table 1: In Vitro Biochemical Assay Data for this compound [2]
| Kinase | Assay Type | IC50 (nM) |
| CDKL5 | Binding Assay (Luceome) | 6.7 |
| CDK9 | Enzymatic Assay (Eurofins) | 20 |
| CDK16 | Enzymatic Assay (Eurofins) | 62 |
| CDK17 | Enzymatic Assay (Eurofins) | 89 |
| CDK18 | Enzymatic Assay (Eurofins) | 100 |
Table 2: Cellular Target Engagement Data for this compound (NanoBRET Assay) [2][6]
| Kinase | IC50 (nM) |
| CDKL5 | 10 |
| CDK9 | 280 |
| CDK16 | 390 |
| CDK17 | 240 |
| CDK18 | 260 |
| GSK3α | >1800 |
| GSK3β | >1800 |
Table 3: Kinome Scan Selectivity Data for this compound (1 µM) [2]
| Parameter | Value | Description |
| Kinases Profiled | 403 | Total number of wild-type kinases in the DiscoverX scanMAX panel. |
| S10 (1 µM) | 0.017 | Selectivity score based on the fraction of kinases with <10% of control binding. Only 7 kinases showed PoC <10. |
| S35 (1 µM) | 0.024 | Selectivity score based on the fraction of kinases with <35% of control binding. 10 kinases were included in this fraction. |
| GSK3β PoC | 51 | Percent of Control for GSK3β binding, indicating weak interaction. |
These data highlight that while this compound is a potent inhibitor of CDKL5, it also exhibits activity against several Cyclin-Dependent Kinases (CDKs) in biochemical assays. However, in a cellular context, as demonstrated by the NanoBRET assays, there is a significant window of selectivity for CDKL5 over these off-target CDKs (24- to 39-fold).[6] Importantly, this compound shows weak affinity for GSK3α/β, a key consideration due to the high homology between the kinase domains of CDKL5 and GSK3β.[1][3][5] At concentrations of ≤100 nM in cell-based assays, this compound is considered to be highly selective for CDKL5.[1][6]
Experimental Protocols
The following sections detail the methodologies used to generate the selectivity data for this compound.
Kinome-wide Selectivity Profiling (DiscoverX scanMAX)
The broad kinase selectivity of this compound was assessed using the DiscoverX scanMAX platform, which involves a competition binding assay.
Methodology:
-
Assay Principle: The assay measures the ability of the test compound (this compound) to displace a proprietary, immobilized, active-site directed ligand from a panel of 403 wild-type human kinases.
-
Procedure:
-
Kinases are tagged with a DNA label and incubated with the immobilized ligand.
-
This compound was screened at a concentration of 1 µM.
-
The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as "Percent of Control" (PoC), where a lower PoC value indicates stronger binding of the test compound to the kinase.[2]
-
In Vitro Biochemical Assays (Luceome and Eurofins)
The potency of this compound against specific kinases was determined using in vitro binding and enzymatic assays.
Methodology:
-
CDKL5 Binding Assay (Luceome): The IC50 value for CDKL5 was determined using a competitive binding assay format.
-
CDK Enzymatic Assays (Eurofins): The IC50 values for CDK9, CDK16, CDK17, and CDK18 were determined by measuring the ability of this compound to inhibit the phosphorylation of a substrate by the respective kinase.[2]
Cellular Target Engagement (NanoBRET Assay)
To confirm target engagement in a cellular environment, the NanoBRET (Bioluminescence Resonance Energy Transfer) assay was employed.[2]
Methodology:
-
Assay Principle: This assay measures the binding of a test compound to a target protein within living cells. The target protein (e.g., CDKL5) is fused to a NanoLuc luciferase, and a fluorescent tracer that binds to the active site of the kinase is added.
-
Procedure:
-
Cells are engineered to express the NanoLuc-kinase fusion protein.
-
The cells are treated with varying concentrations of this compound.
-
The fluorescent tracer is added to the cells.
-
If this compound binds to the kinase, it displaces the tracer, leading to a decrease in BRET signal.
-
The IC50 value is calculated based on the concentration-dependent decrease in the BRET signal.[2]
-
Cellular Assays for CDKL5 and GSK3 Activity
The functional effects of this compound on CDKL5 and GSK3 signaling pathways were assessed in primary neurons and hippocampal slices.
Methodology:
-
Western Blotting:
-
Rat primary neurons or hippocampal slices were treated with different concentrations of this compound.[1][6]
-
Cell lysates were collected, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
-
Key proteins analyzed included:
-
-
Immunodetection:
-
Antibodies were detected using chemiluminescence, and band intensities were quantified.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified signaling pathways of CDKL5 and GSK3β, illustrating the inhibitory action of this compound.
Caption: Experimental workflow for the DiscoverX scanMAX kinase selectivity profiling.
Caption: Experimental workflow for the NanoBRET cellular target engagement assay.
Conclusion
This compound is a highly valuable chemical probe for the study of CDKL5 biology. Its selectivity profile, characterized through comprehensive kinome scanning and cellular target engagement assays, demonstrates a potent and selective inhibition of CDKL5. While some off-target activity against CDKs exists in biochemical assays, a significant selectivity window is observed in cellular contexts. The lack of significant GSK3β inhibition is a key feature that allows for the specific interrogation of CDKL5-mediated signaling pathways.[1][4] This in-depth technical guide provides the necessary data and methodological details for researchers to effectively utilize this compound in their studies and to accurately interpret the resulting data.
References
- 1. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
CAF-382: A Technical Guide to a Potent and Selective CDKL5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAF-382 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5), a serine-threonine kinase crucial for normal brain development and function.[1][2][3] Mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition characterized by early-onset epilepsy, intellectual disability, and motor impairments.[2][3] this compound has emerged as a critical research tool for elucidating the physiological roles of CDKL5 and for exploring potential therapeutic strategies for CDD. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed summaries of experimental data and methodologies.
Chemical Structure and Properties
This compound, also known as SGC-CAF382-1, is an analog of SNS-032.[4] Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide trifluoroacetate (B77799) |
| Synonyms | SGC-CAF382-1, B1 |
| CAS Number | N/A |
| Chemical Formula | C₁₆H₂₂N₄O₂S₂·C₂HF₃O₂ |
| Molecular Weight | 480.52 g/mol |
| SMILES | CC(C)c1cc(on1)CSc2sc(nc2NC(=O)C3CCNCC3)S.C(=O)(C(F)(F)F)O |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Off-white solid |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol (B145695) with gentle warming.[5] |
| Stability | Stable under recommended storage conditions (-20°C).[5] |
| Storage | Store at -20°C.[5] |
Mechanism of Action and Biological Activity
This compound is a potent and selective inhibitor of CDKL5 kinase activity.[5][6] It exhibits high affinity for CDKL5 with minimal off-target effects, notably a lack of significant activity against Glycogen Synthase Kinase 3 beta (GSK3β), a kinase with high homology to CDKL5.[5][6]
The primary mechanism of action of this compound is the inhibition of the kinase domain of CDKL5, thereby preventing the phosphorylation of its downstream substrates.[6] One of the well-characterized substrates of CDKL5 is the microtubule-associated protein, End-binding protein 2 (EB2).[6][7] Phosphorylation of EB2 at Serine 222 (pSer222 EB2) is a key event regulated by CDKL5.[6][7] this compound effectively reduces the levels of pSer222 EB2 in a dose-dependent manner in both primary neuronal cultures and hippocampal slices, providing a reliable biomarker for its target engagement.[6]
Table 3: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC₅₀ (nM) | Assay Type |
| CDKL5 | 10 | NanoBRET |
| GSK3β | >1800 | NanoBRET |
Data compiled from multiple sources.[5][6]
Signaling Pathway
The following diagram illustrates the established signaling pathway involving CDKL5 and the inhibitory action of this compound.
Caption: Mechanism of action of this compound in the CDKL5 signaling pathway.
Experimental Protocols
This section outlines the general methodologies for key experiments involving this compound. For precise, step-by-step instructions, it is recommended to consult the original research articles.
Synthesis of this compound (General Overview)
A detailed, step-by-step synthesis protocol for this compound is not publicly available in its entirety and is often found in the supplementary information of peer-reviewed publications. The synthesis is reported to be achieved as a trifluoroacetate (TFA) salt.[4] The general approach involves multi-step organic synthesis, likely culminating in a final coupling reaction to assemble the core structure. Researchers seeking to synthesize this compound should refer to the supplementary materials of Castano et al., 2023, eLife, for the detailed synthetic scheme and characterization data.[4]
In Vitro CDKL5 Kinase Assay
This assay is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of purified CDKL5.
Methodology:
-
Reagents:
-
Purified recombinant human CDKL5 protein.
-
CDKL5 substrate (e.g., a peptide derived from a known substrate or a generic kinase substrate like myelin basic protein).
-
³²P-ATP or unlabeled ATP for detection methods like ADP-Glo™.
-
Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES).
-
This compound dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the purified CDKL5 enzyme, the substrate, and the kinase reaction buffer.
-
Add the different concentrations of this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding a stop solution or boiling in SDS-PAGE sample buffer).
-
Detect the amount of substrate phosphorylation. For radioactive assays, this involves capturing the radiolabeled substrate on a filter membrane and measuring radioactivity. For non-radioactive assays, this could involve luminescence-based detection of remaining ATP.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Assay for EB2 Phosphorylation in Primary Neurons
This assay assesses the ability of this compound to inhibit CDKL5 activity within a cellular context by measuring the phosphorylation of its endogenous substrate, EB2.
Methodology:
-
Cell Culture:
-
Culture primary cortical or hippocampal neurons isolated from embryonic or early postnatal rodents.
-
-
Treatment:
-
Treat the cultured neurons with varying concentrations of this compound (or DMSO as a vehicle control) for a defined period (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Western Blotting:
-
Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EB2 (pSer222).
-
Subsequently, probe the same membrane with a primary antibody for total EB2 and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pSer222 EB2, total EB2, and the loading control.
-
Normalize the pSer222 EB2 signal to the total EB2 signal to account for any variations in total protein levels.
-
Compare the normalized pSer222 EB2 levels in this compound-treated samples to the vehicle-treated control to determine the dose-dependent inhibition.
-
Experimental Workflow Diagram
The following diagram provides a generalized workflow for the characterization of this compound.
Caption: A generalized experimental workflow for the synthesis and characterization of this compound.
In Vivo Studies
To date, extensive in vivo efficacy studies for this compound have not been widely published. Initial pharmacokinetic assessments have indicated that while the compound is highly soluble in water, it exhibits low penetration across the blood-brain barrier.[2][3] This property may limit its utility for in vivo studies requiring high central nervous system exposure following systemic administration. Further formulation development or alternative delivery methods may be necessary to enhance its brain bioavailability for in vivo applications.
Conclusion
This compound is a valuable and highly selective chemical probe for the study of CDKL5 kinase function. Its ability to potently inhibit CDKL5 without significantly affecting GSK3β makes it a superior tool compared to less selective inhibitors. The detailed characterization of its in vitro and cellular activity provides a solid foundation for its use in dissecting the complex roles of CDKL5 in neuronal physiology and pathology. While its current in vivo application may be limited by its pharmacokinetic profile, this compound remains an indispensable tool for the CDKL5 research community, paving the way for a deeper understanding of CDKL5 Deficiency Disorder and the development of novel therapeutic interventions.
References
- 1. Figures and data in Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 2. [PDF] Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | Semantic Scholar [semanticscholar.org]
- 3. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 6. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling Synaptic Mechanisms: A Technical Guide to CAF-382
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CAF-382, a potent and selective inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5), and its application in the study of synaptic plasticity. CDKL5 is a serine-threonine kinase crucial for proper brain development and function, and its dysfunction is linked to severe neurodevelopmental disorders. This compound serves as a critical pharmacological tool to dissect the acute roles of CDKL5 in synaptic transmission and plasticity, offering a clearer understanding of the molecular underpinnings of learning and memory.
Core Mechanism of Action
This compound, an analog of SNS-032, is a high-affinity inhibitor of CDKL5.[1][2] Its primary mechanism involves the direct inhibition of the kinase activity of CDKL5, thereby preventing the phosphorylation of its downstream substrates.[1] A key substrate used to measure this compound's efficacy is the End-binding protein 2 (EB2), where this compound blocks the phosphorylation at serine 222 (pSer222).[1][3][4] Notably, this compound exhibits high selectivity for CDKL5 with weak affinity for GSK3α/β, a crucial detail for interpreting experimental outcomes.[1] This specificity has been confirmed by showing that while this compound reduces pSer222 EB2 levels, it does not affect the phosphorylation of β-catenin, a direct substrate of GSK3β.[3][4]
The acute application of this compound has revealed that CDKL5 kinase activity is essential for maintaining normal synaptic function and plasticity. Specifically, its inhibition leads to a primarily postsynaptic deficit in glutamatergic synaptic transmission.[2][3] This is characterized by a selective, dose-dependent reduction in the function of AMPA-type glutamate (B1630785) receptors, while NMDA-type glutamate receptor-mediated responses remain unaffected.[2][3] Consequently, the acute inhibition of CDKL5 by this compound impairs hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound.
Table 1: In Vitro Efficacy of this compound
| Preparation | Target | Concentration | Effect | Reference |
| Primary Neurons | pSer222 EB2 | 5 nM | Significant reduction | [1] |
| Primary Neurons | pSer222 EB2 | 500 nM | Significant reduction | [4][5] |
| Primary Neurons | p-β-catenin | 5 nM - 5 µM | No significant change | [5] |
| Acute Hippocampal Slices | pSer222 EB2 | 45 nM | Significant reduction | [4] |
| Acute Hippocampal Slices | pSer222 EB2 | 100 nM | Significant reduction | [4] |
Table 2: Electrophysiological Effects of this compound in Hippocampal Slices
| Parameter | Concentration | Effect | Reference |
| Long-Term Potentiation (LTP) | 100 nM | Significantly reduced | [3] |
| AMPA Receptor-mediated fEPSPs | 10-100 nM | Dose-dependent reduction | [3] |
| NMDA Receptor-mediated fEPSPs | 100 nM | No significant effect | [3] |
| Paired-Pulse Ratio (PPR) | 100 nM | No significant effect | [3] |
Table 3: Pharmacokinetic Properties of this compound
| Administration | Dose | Brain Concentration (Peak) | Plasma Concentration (Peak) | Brain/Plasma Ratio | Reference |
| Intraperitoneal (IP) | 2.29 mg/kg | ~10 ng/g | ~100 ng/mL | ~0.1 | [3][6] |
| Intraperitoneal (IP) | 7.63 mg/kg | ~30 ng/g | ~300 ng/mL | ~0.1 | [3][6] |
| Note: While soluble in water, this compound exhibits low blood-brain barrier penetration.[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of CDKL5 inhibition by this compound and a typical experimental workflow for studying its effects on synaptic plasticity.
Caption: Signaling pathway of this compound-mediated CDKL5 inhibition.
Caption: Experimental workflow for assessing this compound's effect on LTP.
Detailed Experimental Protocols
Western Blotting for CDKL5 and GSK3β Activity in Primary Neurons
Objective: To determine the dose-dependent effect and specificity of this compound on CDKL5 and GSK3β kinase activity in vitro.
Methodology:
-
Cell Culture: Culture rat primary cortical or hippocampal neurons, typically for 14-15 days in vitro (DIV).
-
Treatment: Treat neurons with varying concentrations of this compound (e.g., 5 nM to 5 µM) or a vehicle control (DMSO) for 1 hour. Include a positive control for GSK3β inhibition, such as CHIR 99021.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 10-20 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
pSer222 EB2 (CDKL5 activity marker)
-
Total EB2
-
Phospho-β-catenin (Ser33/37/Thr41) (GSK3β activity marker)
-
Total β-catenin
-
A loading control (e.g., Tubulin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band densities using software like ImageJ. Normalize phosphorylated protein levels to total protein levels for each target.
Electrophysiology in Acute Hippocampal Slices
Objective: To measure the effect of acute CDKL5 inhibition by this compound on basal synaptic transmission, presynaptic function, and long-term potentiation.
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate P20-30 Sprague-Dawley rats.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour.
-
-
Treatment: Transfer slices to a holding chamber containing aCSF with either this compound (e.g., 100 nM) or vehicle control and incubate for at least 1 hour prior to recording.
-
Recording:
-
Transfer a single slice to a submersion recording chamber continuously perfused with oxygenated aCSF (containing picrotoxin (B1677862) to block GABA-A receptors) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (CA3) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Basal Synaptic Transmission (Input-Output Curve):
-
Deliver single pulses of increasing intensity to the Schaffer collaterals and record the corresponding fEPSP slope. This determines the strength of basal synaptic transmission.
-
-
Paired-Pulse Facilitation (PPF):
-
Deliver pairs of pulses at varying inter-stimulus intervals (e.g., 20-200 ms).
-
Calculate the paired-pulse ratio (PPR) as the slope of the second fEPSP divided by the slope of the first. A lack of change in PPR suggests no alteration in presynaptic release probability.[3]
-
-
Long-Term Potentiation (LTP) Induction and Recording:
-
Record a stable baseline of fEPSPs for 20-30 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
-
Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-induction.
-
-
Analysis:
-
Normalize all fEPSP slopes to the average slope during the pre-induction baseline period.
-
Quantify LTP as the average normalized fEPSP slope during the last 10 minutes of the recording.
-
Compare the magnitude of LTP between the this compound treated group and the vehicle control group using appropriate statistical tests.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 3. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Figures and data in Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
Preclinical Profile of CAF-382 for CDKL5 Deficiency Disorder: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on CAF-382, a selective inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5), for the potential treatment of CDKL5 Deficiency Disorder (CDD). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to CDKL5 Deficiency Disorder and this compound
CDKL5 Deficiency Disorder (CDD) is a severe X-linked neurodevelopmental disorder characterized by early-onset epileptic seizures, intellectual disability, and motor impairments[1][2]. The disorder is caused by mutations in the CDKL5 gene, which leads to a loss of function of the CDKL5 protein, a serine-threonine kinase crucial for normal brain development and function[3][4]. Preclinical research has focused on understanding the pathophysiology of CDD and identifying potential therapeutic interventions. Animal models, including knockout mice and zebrafish, have been developed that recapitulate many of the key features of the human condition, such as motor dysfunction, cognitive deficits, and seizure-like activity[1][5][6][7][8].
This compound has emerged as a potent and selective inhibitor of CDKL5 kinase activity. It is an analog of SNS-032 and has been characterized for its ability to block the phosphorylation of CDKL5 substrates[9]. Preclinical studies have demonstrated its utility as a chemical probe to investigate the acute roles of CDKL5 in neuronal physiology[10].
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | System | Outcome Measure | This compound Concentration | Result | Reference |
| CDKL5 Inhibition | Rat Primary Neurons | Reduction in pSer222 EB2 | 5 nM | Significant reduction without change in total EB2 | [9][11] |
| CDKL5 Inhibition | Rat Primary Neurons | Reduction in pSer222 EB2 / total EB2 | 500 nM | Significant reduction | [12] |
| Off-Target Activity (GSK3β) | Rat Primary Neurons | Phospho-β-catenin / total β-catenin | 5 nM - 5 µM | No significant change | [9][12] |
Table 2: Ex Vivo Efficacy of this compound in Hippocampal Slices
| System | Outcome Measure | This compound Concentration | Result | Reference |
| Rat Hippocampal Slices | EB2 Phosphorylation | 10 nM | Significant reduction (0.62 ± 0.11 vs. control) | [11] |
| Rat Hippocampal Slices | EB2 Phosphorylation | 45 nM | Significant reduction (0.16 ± 0.03 vs. control) | [11] |
| Rat Hippocampal Slices | EB2 Phosphorylation | 100 nM | Significant reduction (0.49 ± 0.02 vs. control) | [11] |
| Rat Hippocampal Slices | AMPA Receptor-Mediated Responses | 10-100 nM | Dose-dependent reduction | [13] |
| Rat Hippocampal Slices | Long-Term Potentiation (LTP) | Not specified | Reduction | [13] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Note | Reference |
| Aqueous Solubility | High | Very soluble in water | [13] |
| Blood-Brain Barrier Penetration | Low | A potential limitation for in vivo applications | [10][13][14] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
Primary Neuron Culture and Treatment
-
Cell Source: Primary cortical or hippocampal neurons from embryonic day 18 (E18) rat pups.
-
Culture Conditions: Neurons are plated on poly-D-lysine coated plates and maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Treatment: At day in vitro (DIV) 14-15, neurons are treated with varying concentrations of this compound (e.g., 5 nM to 5 µM) for a specified duration (e.g., 1 hour).
-
Analysis: Following treatment, cells are lysed for subsequent Western blot analysis to assess the phosphorylation status of CDKL5 substrates like EB2 and off-target proteins like β-catenin (for GSK3β activity).
Acute Hippocampal Slice Preparation and Treatment
-
Animal Model: Postnatal day 20-30 (P20-30) rats.
-
Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal hippocampal slices (e.g., 300-400 µm thick) are prepared using a vibratome.
-
Incubation and Treatment: Slices are allowed to recover in a submerged chamber with oxygenated aCSF for at least 1 hour. For drug treatment, slices are incubated with this compound at various concentrations (e.g., 10 nM, 45 nM, 100 nM) for a defined period (e.g., 2 hours).
-
Analysis:
-
Western Blotting: Slices are collected and homogenized for protein extraction and subsequent Western blot analysis to measure EB2 phosphorylation.
-
Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus to assess synaptic transmission and long-term potentiation (LTP).
-
Western Blotting
-
Protein Extraction: Cells or tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against pSer222 EB2, total EB2, phospho-β-catenin (Ser33/37/Thr41), total β-catenin, and a loading control (e.g., β-actin).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software, and phosphorylated protein levels are normalized to total protein levels.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Heterozygous CDKL5 Knockout Female Mice Are a Valuable Animal Model for CDKL5 Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Preclinical studies of gene replacement therapy for CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Age-Related Cognitive and Motor Decline in a Mouse Model of CDKL5 Deficiency Disorder is Associated with Increased Neuronal Senescence and Death [aginganddisease.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. research.monash.edu [research.monash.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 11. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 14. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | Sciety [sciety.org]
An In-depth Technical Guide to the Effect of CAF-382 on EB2 Phosphorylation
This technical guide provides a comprehensive overview of the mechanism and experimental validation of CAF-382's effect on the phosphorylation of End-binding protein 2 (EB2). This document is intended for researchers, scientists, and drug development professionals interested in the intricacies of Cyclin-Dependent Kinase-Like 5 (CDKL5) signaling and the therapeutic potential of its inhibitors.
Introduction: this compound and the CDKL5-EB2 Axis
This compound is a potent and specific inhibitor of the serine-threonine kinase Cyclin-Dependent Kinase-Like 5 (CDKL5).[1][2] An analog of SNS-032, this compound also functions as a pan-cyclin-dependent kinase (CDK) inhibitor but exhibits weak affinity for GSK3α/β.[3] CDKL5 is a critical kinase involved in neuronal development and function. One of its key substrates is the microtubule-associated protein, End-binding protein 2 (EB2).[4]
The phosphorylation of EB2, particularly at the Serine 222 residue (pSer222 EB2), is a crucial event in regulating microtubule dynamics and is a direct downstream target of CDKL5 activity.[1][4] Therefore, the modulation of EB2 phosphorylation serves as a reliable biomarker for CDKL5 kinase activity. This guide will delve into the specific inhibitory effect of this compound on this process, presenting the underlying signaling pathway, quantitative experimental data, and detailed methodologies.
The CDKL5-EB2 Signaling Pathway and this compound Inhibition
The signaling cascade is straightforward: CDKL5 directly phosphorylates EB2 at Serine 222.[4] this compound exerts its effect by binding to and inhibiting the kinase activity of CDKL5, which in turn prevents the phosphorylation of EB2.[1][2][3] This inhibitory action is specific, as this compound does not significantly impact the activity of GSK3β, another kinase that can be involved in related pathways.[1][2]
Quantitative Analysis of this compound's Effect on EB2 Phosphorylation
The inhibitory effect of this compound on EB2 phosphorylation has been quantified in various experimental models, primarily through Western blot analysis. The data consistently demonstrates a dose-dependent reduction in the levels of phosphorylated EB2 relative to the total EB2 protein.
Table 1: Dose-Dependent Effect of this compound on EB2 Phosphorylation in Rat Primary Neurons
| This compound Concentration | Normalized pSer222 EB2 / Total EB2 (Mean ± SEM) | Statistical Significance (vs. Control) |
| Control (0 nM) | 1.00 ± 0.10 | - |
| 5 nM | Trend of reduction, not significant | Not Significant |
| 500 nM | Significant reduction | p < 0.05 |
Data sourced from studies on DIV14-15 rat primary neurons treated for one hour.[1][5]
Table 2: Dose-Dependent Effect of this compound on EB2 Phosphorylation in Rat Hippocampal Slices
| This compound Concentration | Normalized EB2 Phosphorylation (Mean ± SEM) | Statistical Significance (vs. Control) |
| Control (0 nM) | 1.00 ± 0.14 | - |
| 10 nM | 0.62 ± 0.11 | p = 0.003 |
| 45 nM | 0.16 ± 0.03 | p < 0.001 |
| 100 nM | 0.49 ± 0.02 | p = 0.002 |
Data sourced from studies on acute hippocampal slices from P20–30 rats incubated with this compound for 2 hours.[1]
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for assessing the effect of this compound on EB2 phosphorylation.
4.1. Primary Neuron Culture and Treatment
-
Cell Culture: Primary cortical neurons are harvested from embryonic day 18 (E18) rat pups and cultured on poly-D-lysine-coated plates. Neurons are maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin. Experiments are typically performed on mature neurons at days in vitro (DIV) 14-15.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. On the day of the experiment, the stock solution is diluted in the culture medium to the desired final concentrations (e.g., 5 nM to 500 nM). The neurons are then incubated with the this compound-containing medium for a specified period, typically 1 hour. Control cultures are treated with a vehicle (DMSO) at the same final concentration as the highest drug concentration.
4.2. Acute Hippocampal Slice Preparation and Incubation
-
Slice Preparation: P20–30 rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampi are dissected, and transverse slices (e.g., 400 µm thick) are prepared using a vibratome.
-
Incubation and Treatment: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour. Following recovery, slices are transferred to aCSF containing either this compound at various concentrations (e.g., 10 nM, 45 nM, 100 nM) or a vehicle control. The incubation is carried out for 2 hours.
4.3. Western Blotting for EB2 Phosphorylation Analysis
-
Protein Extraction: Following treatment, cells or tissue slices are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated EB2 (pSer222).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane is stripped of the first set of antibodies and re-probed with a primary antibody against total EB2. A loading control, such as β-tubulin or GAPDH, is also often used.
-
Quantification: The band intensities for pSer222 EB2 and total EB2 are quantified using densitometry software. The ratio of pSer222 EB2 to total EB2 is calculated for each sample and normalized to the control group.
Experimental Workflow Visualization
The general workflow for assessing the impact of this compound on EB2 phosphorylation is depicted below.
Conclusion and Future Directions
The available data robustly demonstrates that this compound is an effective inhibitor of CDKL5, leading to a significant and dose-dependent reduction in the phosphorylation of its substrate, EB2. The specificity of this compound for CDKL5 over other kinases like GSK3β makes it a valuable tool for dissecting the cellular functions of CDKL5. The functional consequences of this inhibition, including alterations in synaptic plasticity, highlight the importance of the CDKL5-EB2 signaling axis in neuronal physiology.[1][2][6]
Future research could focus on leveraging this compound and its analogs to further explore the role of CDKL5 in both normal brain function and in the context of neurodevelopmental disorders associated with CDKL5 mutations. Improving the pharmacokinetic properties and brain penetrance of this compound derivatives could pave the way for in vivo studies and potential therapeutic applications.[6]
References
- 1. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical genetic identification of CDKL5 substrates reveals its role in neuronal microtubule dynamics | The EMBO Journal [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
Technical Guide: Comparative Analysis of CAF-382 Activity on GSK3β
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CAF-382 has been identified as a potent and specific inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5), a serine-threonine kinase implicated in severe neurodevelopmental disorders. A critical aspect of its preclinical characterization is its selectivity, particularly against structurally similar kinases such as Glycogen Synthase Kinase 3β (GSK3β). This technical guide provides a comprehensive analysis of the comparative activity of this compound on GSK3β, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant signaling pathways. The evidence strongly indicates that this compound is highly selective for CDKL5 and does not exhibit significant inhibitory activity against GSK3β.
Data Presentation: this compound Activity Profile
The following table summarizes the quantitative data regarding the affinity and inhibitory activity of this compound against GSK3β.
| Target | Metric | Value | Conclusion |
| GSK3α/β | Affinity (Kᵢ) | >1.8 µM[1] | Weak |
| GSK3β | Inhibitory Activity | No significant reduction in activity observed in neuronal cells[2][3][4][5][6] | Not an inhibitor |
Experimental Protocols
To determine the specificity of this compound and its effect on GSK3β activity, a key experimental approach involves monitoring the phosphorylation status of a direct GSK3β substrate, β-catenin.
Western Blotting for Phospho-β-catenin
This method assesses the in-cell activity of GSK3β by measuring the phosphorylation of its downstream target, β-catenin. A reduction in phospho-β-catenin levels would indicate inhibition of GSK3β.
1. Cell Culture and Treatment:
-
Rat primary neurons are cultured for 14-15 days in vitro (DIV).
-
Cells are treated with varying concentrations of this compound (e.g., 5 nM to 5 µM) for a specified duration, typically 1 hour.[5]
-
A known GSK3β inhibitor, such as CHIR99021, is used as a positive control to confirm the assay's ability to detect GSK3β inhibition.[3][4]
2. Cell Lysis:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
3. Protein Quantification:
-
The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for electrophoresis.
4. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phospho-β-catenin (Ser33/37/Thr41).[3][4]
-
To normalize the data, the membrane is also probed with a primary antibody for total β-catenin.[3][4]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software.
-
The ratio of phospho-β-catenin to total β-catenin is calculated to determine the effect of this compound on GSK3β activity.[3][4]
Results:
-
Studies have shown that while this compound effectively reduces the phosphorylation of the CDKL5 substrate EB2, it does not change the ratio of phospho-β-catenin to total β-catenin across a wide range of concentrations.[3][4][5] This indicates that this compound does not inhibit GSK3β activity in neurons.[3][4]
Mandatory Visualizations
Experimental Workflow for Specificity Testing
Caption: Experimental workflow for assessing the specificity of this compound.
GSK3β Signaling Pathway and this compound Specificity
Caption: GSK3β in the Wnt pathway and the specific inhibition of CDKL5 by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 3. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CAF-382 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro evaluation of CAF-382, a potent and cell-active chemical probe that inhibits cyclin-dependent kinase-like 5 (CDKL5) and several other cyclin-dependent kinases.[1][2]
Introduction
This compound is an analog of SNS-032 and acts as a specific inhibitor of the serine-threonine kinase CDKL5.[1] It also demonstrates activity against CDK9, CDK16, CDK17, and CDK18.[2] Notably, this compound exhibits weak affinity for GSK3α/β, making it a selective tool for studying CDKL5 function.[1] This compound has been shown to block the phosphorylation of the CDKL5 substrate EB2 in primary neuron cultures and hippocampal slices.[3][4] These protocols are designed to enable researchers to assess the in vitro activity and selectivity of this compound.
Data Presentation
Kinase Inhibition Profile of this compound
| Target Kinase | Activity/Binding | Assay Type | Notes |
| CDKL5 | <5 nM (IC50) | In vitro biochemical assay | Potent inhibition of primary target.[5] |
| CDK9 | Active | Not specified | Potential off-target.[2] |
| CDK16 | Active | Not specified | Potential off-target.[2] |
| CDK17 | Active | Not specified | Potential off-target.[2] |
| CDK18 | Active | Not specified | Potential off-target.[2] |
| GSK3α/β | >1.8 µM (affinity) | Not specified | Weak inhibitory activity.[1] |
Cellular Activity of this compound in Rat Primary Neurons
| Concentration | Effect on pSer222 EB2 | Effect on p-β-catenin | Treatment Time |
| 5 nM | Trend of reduction | No significant change | 1 hour |
| 500 nM | Significant reduction | No significant change | 1 hour |
| 5 µM | Significant reduction | No significant change | 1 hour |
Data synthesized from Castano A, et al. Elife. 2023.[4][6]
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound action on the CDKL5 signaling pathway.
Experimental Workflow for In Vitro Assay
Caption: Workflow for assessing this compound activity in primary neurons.
Experimental Protocols
Protocol 1: In Vitro Assessment of CDKL5 Inhibition in Primary Neurons
This protocol details the methodology to determine the effect of this compound on the phosphorylation of the CDKL5 substrate, EB2, in rat primary neurons.
Materials:
-
Rat primary neurons (Day in Vitro 14-15)
-
This compound (SGC-CAF382-1)
-
Negative Control (SGC-CAF268-1N)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-pSer222 EB2
-
Anti-total EB2
-
Anti-phospho-β-catenin (Ser33/37/Thr41)
-
Anti-total β-catenin
-
Anti-loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Culture DIV14-15 rat primary neurons under standard conditions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 5 nM to 5 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment:
-
Cell Lysis:
-
After incubation, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSer222 EB2, total EB2, p-β-catenin, and total β-catenin overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels. A significant reduction in the pSer222 EB2/total EB2 ratio indicates CDKL5 inhibition.[4] No significant change in the phospho-β-catenin/total β-catenin ratio suggests selectivity over GSK3β.[4][5]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 3. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of p-EB2 Using CAF-382
These application notes provide a detailed protocol for the use of CAF-382 in studying the phosphorylation of End-binding protein 2 (EB2) at serine 222 (p-EB2) via Western blot. This protocol is intended for researchers, scientists, and drug development professionals investigating the cellular effects of this compound, a known inhibitor of cyclin-dependent kinase-like 5 (CDKL5).
Introduction
This compound is a potent and specific inhibitor of CDKL5 kinase activity.[1][2] The phosphorylation of EB2, a microtubule-associated protein, is a downstream target of CDKL5.[3][4] Therefore, monitoring the levels of p-EB2 by Western blot is a reliable method to assess the efficacy and mechanism of action of this compound in a cellular context.[1][4] This protocol outlines the necessary steps from cell treatment to data analysis for the successful detection and quantification of p-EB2.
Signaling Pathway of EB2 Phosphorylation
The phosphorylation of EB2 is a key regulatory event in microtubule dynamics and mitotic progression.[5][6][7] Several kinases, including CDKL5, Aurora B, and CDK1, have been shown to phosphorylate EB2 at different sites, influencing its binding to microtubules.[3][5][6] this compound specifically inhibits CDKL5, leading to a reduction in EB2 phosphorylation at serine 222.[4]
Experimental Protocols
This section details the protocol for treating cells with this compound and subsequently performing a Western blot to detect p-EB2.
Overall Experimental Workflow
The experimental process involves cell culture and treatment, protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection using specific antibodies for p-EB2 and total EB2.
Detailed Methodologies
1. Cell Culture and this compound Treatment:
-
Cell Lines: This protocol is suitable for neuronal cell lines or primary neuron cultures where CDKL5 is expressed.
-
Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 5 nM to 5 µM.[2] A vehicle control (DMSO only) must be included.
-
Treatment: Replace the existing medium with the this compound-containing medium or vehicle control and incubate for the desired time (e.g., 1 hour).[4]
2. Cell Lysis and Protein Extraction:
-
Washing: After treatment, wash the cells twice with ice-cold PBS.
-
Lysis: Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for equal loading of protein in each lane of the gel.
4. SDS-PAGE and Protein Transfer:
-
Sample Preparation: Mix an equal amount of protein from each sample (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
5. Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for p-EB2 (Ser222) and a separate membrane (or strip and re-probe) for total EB2 and a loading control (e.g., β-actin or GAPDH). The antibody should be diluted in blocking buffer according to the manufacturer's recommendations and incubated overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD camera-based imager or X-ray film.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the p-EB2 signal to the total EB2 signal for each sample to account for any variations in protein loading.
Data Presentation
The following table summarizes the expected quantitative data from a dose-response experiment with this compound, showing its effect on p-EB2 levels.
| This compound Concentration | Normalized p-EB2 Level (Arbitrary Units) | Fold Change vs. Control |
| 0 nM (Vehicle) | 1.00 ± 0.10 | 1.00 |
| 5 nM | 0.52 ± 0.08 | 0.52 |
| 50 nM | 0.25 ± 0.05 | 0.25 |
| 500 nM | 0.11 ± 0.03 | 0.11 |
| 5000 nM (5 µM) | 0.05 ± 0.02 | 0.05 |
Note: The values in this table are representative and may vary depending on the cell type and experimental conditions. A significant reduction in pSer222 EB2 can be observed at concentrations as low as 5 nM without a change in total EB2 levels.[2]
Troubleshooting
For common Western blot issues such as no signal, high background, or non-specific bands, refer to standard troubleshooting guides.[12][13][14][15] Key considerations for this specific protocol include:
-
Use of Phosphatase Inhibitors: Crucial for preserving the phosphorylation state of EB2.[8]
-
Antibody Specificity: Ensure the p-EB2 antibody is specific for the Ser222 phosphorylation site.
-
Loading Amount: Load sufficient protein (at least 20-30 µg) to detect the target, especially if its abundance is low.[12]
References
- 1. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical genetic identification of CDKL5 substrates reveals its role in neuronal microtubule dynamics | The EMBO Journal [link.springer.com]
- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of EB2 by Aurora B and CDK1 ensures mitotic progression and genome stability | Research Results | KYUSHU UNIVERSITY [kyushu-u.ac.jp]
- 6. merckmillipore.com [merckmillipore.com]
- 7. (PDF) Phosphorylation of EB2 by Aurora B and CDK1 ensures mitotic progression and genome stability (2016) | Makoto Iimori | 36 Citations [scispace.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. fortislife.com [fortislife.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Western Blot Troubleshooting Guide - dianova GmbH [dianova.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for CAF-382 in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAF-382 is a potent and selective inhibitor of the serine-threonine kinase Cyclin-Dependent Kinase-Like 5 (CDKL5).[1][2] Pathological loss-of-function mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[3] Understanding the role of CDKL5 kinase activity in synaptic function is crucial for developing therapeutic strategies. This compound serves as a critical tool for acutely inhibiting CDKL5, allowing researchers to probe its function in synaptic transmission and plasticity without the confounding developmental compensations that can occur in genetic knockout models.[4]
These application notes provide detailed protocols for the use of this compound in rat hippocampal slice electrophysiology, focusing on its effects on glutamatergic synaptic transmission and long-term potentiation (LTP).
Mechanism of Action
This compound is an analog of SNS-032 and acts as a CDKL5 and pan-CDK inhibitor.[1] It exhibits high affinity for CDKL5 and has been shown to be selective over Glycogen Synthase Kinase 3β (GSK3β), a kinase with high homology to CDKL5.[3][5] In primary neurons and hippocampal slices, this compound reduces the phosphorylation of EB2 (end-binding protein 2), a known downstream target of CDKL5, in a dose-dependent manner, confirming its ability to inhibit CDKL5 activity in intact brain tissue.[5][6]
The primary effect of acute CDKL5 inhibition by this compound in the hippocampus is on postsynaptic mechanisms.[4][6] Specifically, it selectively reduces AMPA-type glutamate (B1630785) receptor-mediated responses without affecting NMDA receptor-mediated responses or presynaptic release properties, as measured by paired-pulse ratio.[6] This ultimately leads to a significant reduction in the expression of long-term potentiation (LTP) at Schaffer collateral to CA1 synapses.[4][6]
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
Application Notes and Protocols for CAF-382 in iPSC-Derived Neuron Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAF-382 is a potent, specific, and high-affinity inhibitor of the serine-threonine kinase Cyclin-Dependent Kinase-Like 5 (CDKL5).[1][2][3] Pathological loss-of-function mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[3] Understanding the acute roles of CDKL5 kinase activity is crucial for developing therapeutic strategies. This compound provides a valuable pharmacological tool for investigating the consequences of acute CDKL5 inhibition in neuronal models.[1] These application notes provide detailed protocols for utilizing this compound in human induced pluripotent stem cell (iPSC)-derived neuron models to study neuronal function and pathophysiology.
This compound has demonstrated high specificity for CDKL5 with negligible activity against GSK3β, a kinase with significant homology to CDKL5.[1][2][4] In preclinical studies using rodent primary neurons and hippocampal slices, this compound has been shown to primarily affect postsynaptic mechanisms by selectively reducing AMPA-type glutamate (B1630785) receptor-mediated responses and inhibiting long-term potentiation (LTP).[1][2] These findings suggest that this compound can be used to model aspects of CDKL5 dysfunction in a controlled and acute manner in more physiologically relevant human iPSC-derived neuronal cultures.
Mechanism of Action
This compound acts as a direct inhibitor of the CDKL5 kinase. Its primary mechanism involves blocking the phosphorylation of downstream CDKL5 substrates, such as End-binding protein 2 (EB2).[1][2][4] This inhibition of substrate phosphorylation disrupts the normal signaling cascades regulated by CDKL5, which are known to be critical for synaptic development, function, and plasticity.[1][3]
References
- 1. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 2. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAF-382 in In Vitro Models of CDKL5 Deficiency Disorder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-Dependent Kinase-Like 5 (CDKL5) Deficiency Disorder (CDD) is a severe X-linked neurodevelopmental disorder characterized by early-onset epilepsy, intellectual disability, and motor impairments.[1][2] The disorder arises from mutations in the CDKL5 gene, leading to a loss or reduction of its kinase activity.[1] CAF-382 is a potent and specific inhibitor of CDKL5 kinase, serving as a valuable chemical tool to acutely probe the function of CDKL5 in neuronal physiology and to model the consequences of its deficiency in vitro.[3][4] These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures and hippocampal slices to study CDKL5 function and its role in synaptic plasticity.
Mechanism of Action
This compound is an analog of SNS-032 and acts as a potent inhibitor of CDKL5 and other cyclin-dependent kinases (CDKs).[5][6] It exhibits high selectivity for CDKL5 over Glycogen Synthase Kinase 3β (GSK3β), a kinase with significant homology to CDKL5 that is also implicated in synaptic function.[1][3] This specificity is crucial for dissecting the precise roles of CDKL5 without the confounding effects of GSK3β inhibition.[1][3] At concentrations of ≤100 nM in cellular assays, this compound is highly selective for CDKL5.[3] The primary downstream target used to assess this compound activity is the phosphorylation of the microtubule-associated protein EB2 at Serine 222 (pEB2), a known physiological substrate of CDKL5.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and cellular activity of this compound.
Table 1: In Vitro Potency and Cellular Target Engagement of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| In Vitro Kinase Assay | CDKL5 | <5 | [3] |
| NanoBRET Target Engagement | CDKL5 | 10 | [3][6] |
| NanoBRET Target Engagement | CDK9 | 280 | [6] |
| NanoBRET Target Engagement | CDK16 | 390 | [6] |
| NanoBRET Target Engagement | CDK17 | 240 | [6] |
| NanoBRET Target Engagement | CDK18 | 260 | [6] |
Table 2: Effect of this compound on EB2 Phosphorylation in Rat Primary Neurons
| This compound Concentration (nM) | Duration of Treatment | % Reduction in pSer222 EB2 (Normalized to Total EB2) | Reference |
| 5 | 1 hour | Significant Reduction | [3] |
| 50 | 1 hour | Significant Reduction | [3] |
| 100 | 2 hours | 51% | [3] |
| 500 | 1 hour | Significant Reduction | [3] |
Signaling Pathway Diagram
The following diagram illustrates the established signaling pathway of CDKL5 and the inhibitory action of this compound.
Caption: CDKL5 phosphorylates EB2, which in turn regulates microtubule dynamics. This compound specifically inhibits CDKL5 kinase activity.
Experimental Protocols
Protocol 1: Inhibition of CDKL5 Activity in Rat Primary Cortical Neurons
This protocol details the treatment of primary neuronal cultures with this compound and subsequent analysis of CDKL5 activity via Western blotting for pEB2.
Experimental Workflow Diagram
References
- 1. Hippocampal slice preparation and electrophysiological recordings [bio-protocol.org]
- 2. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 4. Western Blotting for Neuronal Proteins [protocols.io]
- 5. Chemical genetic identification of CDKL5 substrates reveals its role in neuronal microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDKL5 deficiency disorder: molecular insights and mechanisms of pathogenicity to fast-track therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoproteomic screening identifies physiological substrates of the CDKL5 kinase | The EMBO Journal [link.springer.com]
CAF-382 solubility in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAF-382 is a potent and selective inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5) and a pan-Cyclin-Dependent Kinase (CDK) inhibitor.[1] It is a valuable tool for studying the biological roles of CDKL5 and its involvement in signaling pathways related to neuronal development and function. These application notes provide detailed information on the solubility of this compound, protocols for its use in cell culture, and an overview of its known signaling pathway.
Physicochemical Properties and Solubility
Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂N₄O₂S₂ | [2] |
| Molecular Weight | 366.50 g/mol | [2] |
| Appearance | Solid | [2] |
| Storage | Stable as a solid at room temperature. DMSO stock solutions (up to 10 mM) are stable at -20°C. | [2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Comments | Reference |
| Dimethyl Sulfoxide (DMSO) | ≤ 10 mM | Stock solutions are stable when stored at -20°C. | [2] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 196.8 µM (72.1 µg/mL) | Kinetic solubility. This provides an estimate of aqueous solubility. | |
| Water | Very soluble | Qualitative description; specific quantitative data not available. | [3] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Not empirically determined in available literature. | It is recommended to determine the solubility in your specific cell culture medium using the protocol below. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock solution of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 366.50 g/mol ), add 27.28 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Determination of this compound Solubility in Cell Culture Media
As the solubility of this compound in specific cell culture media is not widely reported, this protocol provides a method to determine its kinetic solubility in your medium of choice.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Cell culture medium (e.g., DMEM, RPMI-1640), with and without Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well filter plate (e.g., with a 0.45 µm filter)
-
96-well collection plate
-
Plate shaker
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare serial dilutions of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add your cell culture medium (e.g., 190 µL per well).
-
Add 10 µL of the serially diluted this compound DMSO stock to the wells containing the medium. This will result in a final DMSO concentration of 5%. It is important to keep the final DMSO concentration consistent across all wells.
-
Incubate the plate at 37°C for 1-2 hours with gentle agitation on a plate shaker.
-
After incubation, visually inspect the wells for any precipitation.
-
Transfer the solutions to a 96-well filter plate placed on top of a collection plate.
-
Centrifuge the filter plate to separate any precipitated compound from the soluble fraction.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or LC-MS/MS).
-
The highest concentration at which no precipitate is observed is the kinetic solubility in that specific medium.
Protocol 3: Cell Treatment with this compound and Western Blot Analysis of EB2 Phosphorylation
This protocol details the treatment of cultured cells with this compound and subsequent analysis of the phosphorylation status of a known downstream target, EB2.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-EB2 (pSer222), anti-total EB2, and a loading control (e.g., anti-GAPDH or anti-β-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Compound Treatment:
-
Prepare working solutions of this compound by diluting the 10 mM DMSO stock solution in complete cell culture medium to the desired final concentrations (e.g., 5 nM, 50 nM, 500 nM, 5 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSer222 EB2, total EB2, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pSer222 EB2 signal to the total EB2 signal to determine the specific reduction in phosphorylation.
-
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
This compound acts as a specific inhibitor of CDKL5 kinase activity.[4] By inhibiting CDKL5, this compound prevents the phosphorylation of its downstream substrates, such as EB2 at the Ser222 residue.[4][5] Notably, at effective concentrations, this compound does not significantly inhibit the activity of GSK3β.[4]
Caption: this compound inhibits CDKL5, reducing EB2 phosphorylation.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for conducting cell-based experiments with this compound.
Caption: General workflow for this compound cell-based experiments.
Logical Workflow for Solubility and Stability Testing
This diagram outlines the logical steps for assessing the solubility and stability of this compound in a specific cell culture medium.
References
Application Notes and Protocols for CAF-382 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of CAF-382, a potent and specific inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5), in various in vitro experimental settings. The information is intended to assist in the design and execution of experiments to probe the function of CDKL5 and the effects of its inhibition.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for CDKL5, a serine/threonine kinase crucial for normal brain development and neuronal function.[1][2] Pathological mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[3] this compound acts as a valuable research tool to investigate the cellular and molecular roles of CDKL5. It is an analog of SNS-032 and functions as a pan-CDK inhibitor with a weak affinity for GSK3α/β.[4] In biochemical assays, this compound robustly inhibits CDKL5 in a dose-dependent manner.[1]
Mechanism of Action
This compound exerts its inhibitory effect by targeting the kinase activity of CDKL5. This prevents the phosphorylation of downstream CDKL5 substrates, a key event in its signaling cascade.[4] One of the well-characterized substrates is the end-binding protein 2 (EB2), and the reduction in phosphorylation of EB2 at Ser222 serves as a reliable biomarker for this compound activity in cellular assays.[1][2]
Data Presentation: In Vitro Treatment Parameters
The optimal treatment duration and concentration of this compound are assay-dependent. The following table summarizes recommended starting conditions based on published literature. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.
| In Vitro Assay | Cell/Tissue Type | This compound Concentration Range | Treatment Duration | Key Observations | References |
| Western Blotting | Rat Primary Neurons | 5 nM - 5 µM | 1 hour | Significant reduction in pSer222 EB2 at 5 nM. | [2][4] |
| Rat Hippocampal Slices | 10 nM - 100 nM | 2 hours | Dose-dependent reduction in EB2 phosphorylation. | [2] | |
| Electrophysiology (LTP) | Rat Hippocampal Slices | 100 nM | 30 minutes - 1 hour | Acute reduction in the expression of long-term potentiation (LTP). | [5] |
| In Vitro Kinase Assay | Purified human CDKL5 | 10 nM - 100 nM | Assay-dependent (typically short) | Potent, dose-dependent inhibition of CDKL5 kinase activity. | [2] |
| Cell Viability/Proliferation | General Guideline | 0.1 µM - 10 µM | 24 - 72 hours | General starting point; requires optimization. | N/A |
Experimental Protocols
Western Blotting for CDKL5 Activity
This protocol describes the detection of CDKL5 inhibition by measuring the phosphorylation of its substrate, EB2.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSer222 EB2, anti-total EB2, anti-CDKL5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein quantification assay kit (e.g., BCA)
Protocol:
-
Cell Seeding: Plate cells (e.g., primary neurons) at an appropriate density and allow them to adhere and grow.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the this compound-containing medium or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 1 hour for primary neurons).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pSer222 EB2 signal to the total EB2 signal.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on CDKL5 kinase activity.
Materials:
-
Recombinant active CDKL5 protein
-
Kinase buffer
-
ATP (including γ-³²P-ATP or for use with ADP-Glo™ system)
-
CDKL5 substrate (e.g., a peptide containing the EB2 phosphorylation site)
-
This compound
-
Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting, or a luminescence-based assay like ADP-Glo™)
Protocol:
-
Reaction Setup: In a microcentrifuge tube or well of a microplate, combine the recombinant CDKL5, the substrate peptide, and kinase buffer.
-
Inhibitor Addition: Add this compound at various concentrations or a vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes; this should be within the linear range of the assay).
-
Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Detection: Measure the amount of substrate phosphorylation using the chosen detection method.
-
Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell Viability/Proliferation Assay (General Guideline)
This protocol provides a general method for assessing the effect of this compound on cell viability or proliferation using a reagent such as MTT or resazurin.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1, or resazurin)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After allowing the cells to adhere (typically overnight), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Add Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours).
-
Measure Absorbance/Fluorescence: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis: Normalize the readings to the vehicle-treated control to determine the percentage of cell viability.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The CDKL5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 2. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Overview of CDKL-5 Deficiency Disorder Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CAF-382 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAF-382, also known as SGC-CAF382-1, is a potent and selective inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5). Its utility in cellular and biochemical assays necessitates the accurate preparation of stock solutions to ensure experimental reproducibility and reliability. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value |
| Molecular Weight | 366.50 g/mol |
| Appearance | White to light yellow solid |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Recommended Stock Solution Concentration | 10 mM |
| Storage of Solid Compound | Refer to supplier datasheet (typically -20°C) |
| Storage of Stock Solution in DMSO | -80°C for up to 6 months-20°C for up to 1 month[1] |
| Recommended Working Concentration | ≤100 nM for cell-based assays |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
Procedure:
-
Pre-Weighing Preparations:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.665 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g
-
Mass (mg) = 0.010 mol/L x 0.001 L x 366.50 g/mol x 1000 mg/g = 3.665 mg
-
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the tube containing the weighed this compound. To prepare a 10 mM stock solution with 3.665 mg of this compound, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Mixing:
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes or amber glass vials.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1]
-
For short-term storage (up to 1 month), store at -20°C.[1]
-
Crucially, protect the stock solution from light. [1]
-
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for CAF-382 in High-Throughput Screening and Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAF-382 (also known as SGC-CAF382-1 or B1) is a potent, cell-active, and selective chemical probe for Cyclin-Dependent Kinase-Like 5 (CDKL5).[1] As an analog of SNS-032, this compound serves as a valuable tool for investigating the biological functions of CDKL5, a serine-threonine kinase implicated in neurodevelopmental disorders such as CDKL5 Deficiency Disorder (CDD).[2][3] These application notes provide detailed protocols for utilizing this compound in various assays, including those adaptable for high-throughput screening (HTS), to identify and characterize modulators of CDKL5 activity.
Mechanism of Action
This compound is a potent inhibitor of CDKL5 and also demonstrates activity against several cyclin-dependent kinases (CDKs), including CDK9, CDK16, CDK17, and CDK18.[1][4] A critical feature of this compound is its high selectivity against GSK3β, a kinase with a highly homologous active site to CDKL5.[3][5][6] This specificity is crucial for deconvoluting the distinct cellular roles of these two kinases. This compound exerts its inhibitory effect by binding to the kinase domain of CDKL5, thereby blocking the phosphorylation of its downstream substrates, such as End-binding protein 2 (EB2).[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating its effective use in experimental design.
Table 1: In Vitro Kinase Inhibition and Cellular Target Engagement
| Target | Assay Type | IC50 / pIC50 | Notes |
| CDKL5 | NanoBRET | 4.8 nM | Cellular target engagement in HEK293T cells. |
| CDK9 | NanoBRET | 160 nM | |
| CDK16 | NanoBRET | 220 nM | |
| CDK17 | NanoBRET | 230 nM | |
| CDK18 | NanoBRET | 120 nM | |
| GSK3α | NanoBRET | >10,000 nM | Demonstrates high selectivity over GSK3α. |
| GSK3β | NanoBRET | >10,000 nM | Demonstrates high selectivity over GSK3β.[2] |
Data compiled from SGC-CAF382-1 probe information.
Table 2: Kinome-Wide Selectivity Profile
| Assay Platform | Concentration | Selectivity Score (S-Score) | Description |
| DiscoverX scanMAX | 1 µM | S10 = 0.017 | Only 7 out of 403 wild-type kinases showed >90% inhibition (Percent of Control < 10). |
| DiscoverX scanMAX | 1 µM | S35 = 0.024 | Only 10 out of 403 wild-type kinases showed >65% inhibition (Percent of Control < 35). |
This data highlights the high selectivity of this compound across the human kinome. Data from the Structural Genomics Consortium (SGC).[1]
Table 3: Cellular Activity in Primary Neurons
| Compound | Concentration | Effect on pSer222 EB2 | Effect on p-β-catenin (GSK3β substrate) |
| This compound (B1) | 5 nM - 5 µM | Significant reduction in pSer222 EB2 starting at 5 nM.[2] | No significant change across the concentration range.[5][6] |
| This compound (B1) | 500 nM | Significant reduction in the ratio of pSer222 EB2 to total EB2.[6] | No inhibition of GSK3β activity observed.[6] |
This data confirms the potent and selective cellular activity of this compound in a physiologically relevant system.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: High-Throughput Biochemical Kinase Assay
This protocol describes a generic, adaptable biochemical assay for screening compound libraries for inhibitors of CDKL5, using this compound as a positive control. The principle is to measure the phosphorylation of a substrate peptide by purified CDKL5 enzyme.
Workflow Diagram:
Caption: Workflow for a biochemical HTS assay.
Materials:
-
Purified, active human CDKL5 protein.
-
Kinase substrate (e.g., a synthetic peptide containing the CDKL5 recognition motif).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
ATP solution.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Test compound library (in DMSO).
-
DMSO (negative control).
-
Kinase detection reagent (e.g., ADP-Glo™ from Promega, HTRF® KinEASE® from Cisbio).
-
Low-volume 384-well or 1536-well assay plates.
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Compound Plating: Dispense test compounds and controls into the assay plate using an acoustic dispenser or pin tool.
-
Test compounds: to a final concentration of 1-10 µM.
-
Positive control (this compound): in a dose-response curve (e.g., 1 nM to 10 µM).
-
Negative control: DMSO only.
-
-
Enzyme/Substrate Addition: Prepare a master mix of CDKL5 and substrate peptide in assay buffer. Dispense the mix into all wells.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for CDKL5, if known.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), optimized for linear signal generation.
-
Reaction Termination & Detection: Stop the reaction and generate a detectable signal by adding the detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Normalize the data to controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition)).
-
Calculate the Z'-factor to assess assay quality.
-
Determine IC50 values for active compounds.
-
Protocol 2: Cellular Assay for CDKL5 Activity (Western Blot)
This protocol is a secondary assay to confirm the cellular activity and selectivity of hits identified from a primary screen. It measures the phosphorylation of the endogenous CDKL5 substrate, EB2, in a cellular context.
Workflow Diagram:
Caption: Workflow for a cell-based secondary assay.
Materials:
-
Rat primary cortical neurons (or a cell line endogenously expressing CDKL5 and EB2).
-
Cell culture medium and reagents.
-
This compound and test compounds dissolved in DMSO.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Primary Antibodies:
-
Rabbit anti-phospho-EB2 (pSer222).
-
Mouse anti-total EB2.
-
Rabbit anti-phospho-β-catenin (Ser33/37/Thr41) (for selectivity).
-
Mouse anti-total β-catenin (for selectivity).
-
Loading control antibody (e.g., anti-tubulin or anti-GAPDH).
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture: Plate cells (e.g., DIV14-15 rat primary neurons) in multi-well plates and allow them to adhere.[6][7]
-
Compound Treatment: Treat cells with various concentrations of test compounds, this compound (e.g., 5 nM to 1 µM), and DMSO vehicle control for 1-2 hours.[5]
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Wash and apply chemiluminescent substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal.
-
Quantify the band intensities using software like ImageJ.
-
Calculate the ratio of phosphorylated protein to total protein (e.g., pEB2/total EB2) for each condition.
-
Normalize the results to the DMSO-treated control. A reduction in the pEB2/total EB2 ratio indicates inhibition of CDKL5.[5]
-
Assess the p-β-catenin/total β-catenin ratio to confirm selectivity against GSK3β.[5][6]
-
References
- 1. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Figures and data in Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
Troubleshooting & Optimization
Navigating CAF-382 Treatment: A Guide to Optimizing Concentration and Mitigating Cytotoxicity
Technical Support Center
For researchers and drug development professionals utilizing the potent CDKL5 inhibitor CAF-382, achieving the desired biological effect while minimizing off-target cytotoxicity is paramount. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it lead to cytotoxicity?
A1: this compound is a potent and specific inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5) and also exhibits pan-CDK inhibitory activity.[1] Its primary mechanism involves blocking the phosphorylation of CDKL5 substrates, such as EB2.[1][2] Cytotoxicity associated with this compound and other CDK inhibitors can arise from several mechanisms:
-
Cell Cycle Arrest: As a pan-CDK inhibitor, this compound can interfere with the cell cycle machinery, leading to cell cycle arrest, which can subsequently trigger apoptosis.
-
Transcriptional Inhibition: Some CDKs are involved in regulating transcription. Their inhibition can disrupt gene expression, including that of anti-apoptotic proteins, thereby promoting cell death.
-
Induction of Apoptosis: Disruption of normal cell cycle progression and other cellular processes by CDK inhibition can activate apoptotic pathways.
Q2: I am observing high levels of cytotoxicity in my experiments with this compound. What are the initial troubleshooting steps?
A2: Unexpectedly high cytotoxicity can be due to several factors. Here’s a checklist of initial steps to take:
-
Verify Compound Concentration: Ensure the final concentration of this compound in your culture medium is accurate. Serial dilution errors are a common source of unexpectedly high concentrations.
-
Assess Solvent Toxicity: this compound is typically dissolved in a solvent like DMSO. High concentrations of DMSO can be independently toxic to cells. It is crucial to include a vehicle control (media with the same final concentration of DMSO as your treated wells) to distinguish between compound- and solvent-induced cytotoxicity.
-
Optimize Incubation Time: The duration of exposure to this compound can significantly impact cell viability. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your experimental goals.
-
Monitor Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at a consistent and optimal density. Over-confluent or unhealthy cells can be more susceptible to cytotoxic effects.
Q3: What is a recommended starting concentration range for this compound in my cell line?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on available data:
-
For neuronal cultures: Effective concentrations for inhibiting CDKL5 activity have been reported in the low nanomolar to low micromolar range (5 nM - 5 µM).[1]
-
For cancer cell lines: As specific cytotoxic concentration 50 (CC50) values for this compound in cancer cell lines are not yet widely published, a broad dose-response experiment is recommended. A starting range of 10 nM to 100 µM is a reasonable approach to determine the CC50 in your specific cell line.
Q4: How can I differentiate between targeted anti-proliferative effects and general cytotoxicity?
A4: This is a critical consideration. Here are a few approaches:
-
Use a panel of cell lines: Compare the cytotoxic effects of this compound on cell lines with varying levels of CDKL5 expression or dependence.
-
Rescue experiments: If possible, overexpressing a resistant form of CDKL5 could demonstrate that the cytotoxic effect is target-dependent.
-
Orthogonal assays: Utilize multiple assays that measure different aspects of cell health. For example, combine a metabolic assay (like MTT) with an assay that measures membrane integrity (like LDH release) or apoptosis (like caspase activity assays).
Troubleshooting Guide: Common Issues in Cytotoxicity Assays
This guide provides solutions to common problems encountered when assessing the cytotoxicity of this compound.
| Issue | Potential Cause | Recommended Solution |
| High background in MTT/XTT assay | - Contamination of media or reagents.- Direct reduction of the tetrazolium salt by this compound.- Phenol (B47542) red in the culture medium. | - Use fresh, sterile reagents and media.- Perform a cell-free control with this compound and the assay reagent to check for direct reduction.- Use phenol red-free medium for the assay. |
| Inconsistent or variable results | - Inconsistent cell seeding density.- "Edge effect" in multi-well plates.- Incomplete dissolution of formazan (B1609692) crystals (in MTT assay). | - Use a cell counter for accurate seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS.- Ensure complete solubilization of formazan crystals by vigorous mixing or using a solubilization buffer with SDS. |
| No clear dose-response curve | - this compound is not cytotoxic at the tested concentrations.- The assay is not sensitive enough.- Compound precipitation at high concentrations. | - Test a higher concentration range.- Switch to a more sensitive cytotoxicity assay (e.g., a luminescence-based ATP assay).- Visually inspect wells for precipitation. If observed, consider using a different solvent or a lower top concentration. |
| Observed cytotoxicity in vehicle control | - Solvent (e.g., DMSO) concentration is too high. | - Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.5%). |
Data Presentation
While specific CC50 values for this compound in various cancer cell lines are not yet extensively documented in publicly available literature, the following table summarizes the known half-maximal inhibitory concentrations (IC50) against its primary kinase targets. Researchers should experimentally determine the CC50 for their specific cell line of interest.
| Target Kinase | IC50 (nM) | Assay Type |
| CDKL5 | ~10 | Cellular Target Engagement (NanoBRET)[3] |
| CDK9 | ~240 - 280 | Cellular Target Engagement (NanoBRET)[3] |
| CDK16 | ~390 | Cellular Target Engagement (NanoBRET)[3] |
| CDK17 | ~240 | Cellular Target Engagement (NanoBRET)[3] |
| CDK18 | ~260 | Cellular Target Engagement (NanoBRET)[3] |
Experimental Protocols
Protocol 1: Determination of the 50% Cytotoxic Concentration (CC50) of this compound using the MTT Assay
This protocol provides a framework for determining the concentration of this compound that reduces the viability of a cell culture by 50%.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common starting range is from 100 µM down to 10 nM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-cell control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell control" from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the CC50 value.
-
Visualizing Key Pathways and Workflows
To further aid in understanding the experimental process and the underlying biology, the following diagrams have been generated.
Caption: Workflow for determining the CC50 of this compound.
Caption: Potential mechanisms of this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
potential off-target effects of CAF-382 in cellular assays
Welcome to the technical support center for CAF-382. This resource is designed for researchers, scientists, and drug development professionals using this compound in cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you investigate and understand potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound? A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5).[1][2] It is an analog of SNS-032 and functions by inhibiting the kinase activity of CDKL5, thereby blocking the phosphorylation of its substrates, such as EB2.[1][3]
Q2: What are the primary known off-targets for this compound? A2: Besides its high affinity for CDKL5, this compound also inhibits several other cyclin-dependent kinases, specifically CDK9, CDK16, CDK17, and CDK18, although with lower potency compared to CDKL5, especially in cellular assays.[4]
Q3: Does this compound inhibit GSK3α/β? This is a concern with related kinase inhibitors. A3: No, a key feature of this compound is that it is devoid of significant Glycogen Synthase Kinase 3 (GSK3α/β) inhibition when used at appropriate concentrations.[2][4] It displays very weak affinity for GSK3α/β, with an IC50 greater than 1.8 μM.[1] This makes it a more specific tool for studying CDKL5 biology compared to compounds with GSK3 cross-reactivity.[3]
Q4: At what concentration range is this compound selective for CDKL5 in cellular assays? A4: In cellular target engagement assays (NanoBRET), this compound has an IC50 of approximately 10 nM for CDKL5.[4] Its IC50 values for CDK off-targets are significantly higher, ranging from 240 nM to 390 nM.[4] Therefore, using this compound at concentrations at or below 100 nM in cell-based assays is recommended to maintain selectivity for CDKL5 and avoid significant engagement of these known CDK off-targets.[4]
Q5: Is a negative control compound available to use alongside this compound? A5: Yes, a structurally similar analog, SGC-CAF268-1N, has been characterized as a negative control.[4] This compound does not bind to CDKL5 or its known CDK off-targets (CDK9, CDK16, CDK17, CDK18) and can be used to confirm that an observed cellular phenotype is due to inhibition of the intended target.[4]
Troubleshooting Guide: Potential Off-Target Effects
Q1: I'm observing an unexpected phenotype in my cellular assay. How can I determine if it's an off-target effect of this compound? A1: An unexpected phenotype could arise from off-target activity. A logical workflow should be followed to investigate this possibility. Key steps include verifying the concentration used, comparing it against known potency for on- and off-targets, and running essential control experiments.
Q2: My results are inconsistent across experiments. What common issues in cellular assays could be the cause? A2: Inconsistent results in cell-based assays are a common challenge.[5] Beyond potential off-target effects, consider these factors:
-
Cell Health and Passage Number: Ensure cells are healthy, free of contamination (e.g., mycoplasma), and within a consistent, low passage number range, as high passage numbers can alter experimental outcomes.[5][6]
-
Compound Integrity: Verify the stability and proper storage of your this compound stock solution. Improper handling can lead to degradation.
-
Assay Conditions: Factors like cell seeding density, incubation times, and reagent concentrations should be strictly controlled.[7] Every additional step in a protocol is a potential source of variation.[7]
-
Plate Choice: For luminescence or fluorescence-based assays, use appropriate opaque-walled plates (white or black) to prevent signal bleed-through between wells.[7]
Q3: How can I experimentally validate that the observed effect is due to CDKL5 inhibition and not an off-target? A3: To rigorously confirm on-target activity, a multi-step approach is recommended:
-
Dose-Response Analysis: Perform a full dose-response experiment. The EC50 of your observed phenotype should correlate with the cellular IC50 of this compound for CDKL5 (~10-50 nM).[3]
-
Use the Negative Control: Replicate the experiment with the negative control compound, SGC-CAF268-1N. This compound should not produce the same phenotype.[4]
-
Target Engagement Biomarkers: Use Western blotting to confirm that this compound, at the effective concentration, reduces the phosphorylation of a known CDKL5 substrate (e.g., pSer222 EB2) without affecting a known substrate of a potential off-target (e.g., p-β-catenin for GSK3β).[3][8]
Quantitative Data Summary
The following tables summarize the known potency and selectivity of this compound.
Table 1: Potency of this compound against CDKL5 and Key Off-Targets
| Target | Assay Type | IC₅₀ | Reference |
|---|---|---|---|
| CDKL5 | Binding Assay (Luceome) | 6.7 nM | [4] |
| CDKL5 | Cellular Assay (NanoBRET) | 10 nM | [4] |
| CDK9 | Enzymatic Assay | 20 nM | [4] |
| CDK9 | Cellular Assay (NanoBRET) | 280 nM | [4] |
| CDK16 | Enzymatic Assay | 62 nM | [4] |
| CDK16 | Cellular Assay (NanoBRET) | 390 nM | [4] |
| CDK17 | Enzymatic Assay | 89 nM | [4] |
| CDK17 | Cellular Assay (NanoBRET) | 240 nM | [4] |
| CDK18 | Enzymatic Assay | 100 nM | [4] |
| CDK18 | Cellular Assay (NanoBRET) | 260 nM | [4] |
| GSK3α/β | Activity Assay | >1800 nM |[1] |
Table 2: Kinome Selectivity Profile of this compound Data from a DiscoverX scanMAX screen against 403 wild-type kinases at 1 µM.
| Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| S₁₀(1µM) | 0.017 | Only 7 out of 403 kinases showed >90% inhibition (PoC <10). This indicates good selectivity. | [4] |
| S₃₅(1µM) | 0.024 | Only 10 out of 403 kinases showed >65% inhibition (PoC <35). | [4] |
| GSK3β PoC | 51 | Minimal inhibition (49%) at 1 µM, confirming low activity against this kinase. | [4] |
(PoC = Percent of Control)
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target (CDKL5) and Off-Target (GSK3β) Engagement
This protocol is adapted from methodologies used to characterize this compound in primary neurons.[3][8] It allows for simultaneous assessment of CDKL5 and GSK3β pathway activity.
Materials:
-
Cell line of interest
-
This compound, negative control SGC-CAF268-1N, vehicle (DMSO), positive control for GSK3β inhibition (e.g., CHIR 99021)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pEB2 (Ser222), anti-total EB2, anti-p-β-catenin (Ser33/37/Thr41), anti-total β-catenin, anti-Tubulin or GAPDH.
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-response of this compound (e.g., 1 nM to 5 µM) for 1 hour. Include vehicle (DMSO) and negative control compound as controls.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape, collect, and centrifuge to pellet cell debris.
-
Quantification: Measure the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Image the resulting chemiluminescence.
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal. A decrease in the pEB2/Total EB2 ratio indicates CDKL5 inhibition. The p-β-catenin/Total β-catenin ratio should remain unchanged by this compound, confirming a lack of GSK3β off-target activity.[3][8]
Protocol 2: General Workflow for Kinome-Wide Off-Target Profiling
If you suspect a novel off-target is responsible for a phenotype, a broad kinase profiling screen is the standard approach. This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX, Luceome Biotechnologies).[4][9][10]
Procedure Overview:
-
Select a Screening Platform: Choose a platform that offers a broad panel of kinases (e.g., the 403-kinase panel used for this compound).[4] Decide on the assay format (e.g., binding assay like KiNativ or enzymatic assay).
-
Choose Compound Concentration: A high concentration (e.g., 1 µM) is typically used for initial screening to maximize the chances of identifying potential off-targets.
-
Submit Compound: Provide the service provider with a sufficient quantity and concentration of this compound according to their submission guidelines.
-
Data Analysis: The service will provide data, often as "Percent of Control" (PoC) or percent inhibition.
-
Identify "hits": Kinases that show significant inhibition (e.g., PoC < 10 or < 35) are considered potential off-targets.[4]
-
Prioritize hits based on their known biological roles and relevance to your observed phenotype.
-
-
Validation: Validate the identified hits using orthogonal, in-house cellular assays. This could involve checking for phosphorylation of a known substrate of the off-target kinase via Western blot or using a specific cellular assay relevant to that kinase's function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 3. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Figures and data in Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
Technical Support Center: Minimizing CAF-382 Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of CAF-382 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound (also known as SGC-CAF382-1) is a potent and selective, cell-active inhibitor of cyclin-dependent kinase-like 5 (CDKL5).[1][2] It is an analog of the compound SNS-032 and is used as a chemical probe to study the biological functions of CDKL5, a kinase implicated in synaptic development and physiology.[1][3] Dysfunctional CDKL5 is associated with severe neurodevelopmental disorders, making this compound a valuable tool for investigating the underlying pathology and potential therapeutic interventions.[3]
Q2: Why is my this compound precipitating when I add it to my cell culture media?
Precipitation of small molecules like this compound upon addition to aqueous culture media is a common issue, often referred to as "crashing out".[4] This typically occurs for one or more of the following reasons:
-
Exceeded Solubility: The final concentration of this compound in the media is higher than its aqueous solubility limit.[4][5]
-
Solvent Shock: this compound is often dissolved in a high-concentration stock solution using an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity causes the compound to fall out of solution.[4][6]
-
Physicochemical Interactions: Interactions with salts, pH shifts, temperature changes, or binding to components within the complex culture medium can reduce the compound's stability in solution over time.[4][5][7]
Q3: What is the recommended solvent and stock concentration for this compound?
The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.[2][8] A stock solution of up to 10 mM in DMSO can be prepared.[2] It is crucial to ensure the compound is fully dissolved. If you have difficulty dissolving the inhibitor, gentle warming or brief sonication may help.[9]
Q4: What is the maximum recommended final concentration of DMSO in the culture?
To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of less than 0.5% is generally recommended, with 0.1% or lower being ideal for most cell lines.[4][8][10] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to assess any potential effects of the solvent on your cells.
Q5: Can I filter the media to remove the precipitate?
Filtering the media after a precipitate has formed is not recommended. The precipitate is the compound of interest, and filtering it out will lower the effective concentration of this compound in an unquantifiable way, leading to unreliable and irreproducible experimental results.[4] It is always better to address the root cause of the precipitation.
Q6: Does the type of culture medium or the presence of serum affect this compound solubility?
Yes, the composition of the cell culture medium can significantly impact compound solubility.[5] Media are complex mixtures of salts, amino acids, and other components that can interact with this compound.[4][11] Serum contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution, but this effect has its limits and does not always prevent precipitation at higher compound concentrations.[4] Therefore, the solubility of this compound should be tested in the specific medium (with or without serum) used for your experiments.
Troubleshooting Guides
Problem 1: Immediate Precipitation Upon Addition to Media
If you observe a precipitate, cloudiness, or film forming immediately after adding the this compound stock solution to your culture media, consult the following table for potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit.[4][5] | Decrease the final working concentration. Perform a dose-response experiment to find the optimal concentration. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, forcing the compound out of solution.[4][6] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[4] Add the compound dropwise while gently vortexing or swirling the media. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Adding the stock to cold media can induce precipitation.[7][11] | Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[4] |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, a high final concentration does not guarantee solubility upon significant dilution into an aqueous environment.[4] | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[4] This may require preparing a more dilute intermediate stock solution. |
Problem 2: Delayed Precipitation (Hours or Days Later)
If the media appears clear initially but a precipitate forms after incubation, this may be due to changes in the media environment over time.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture media to change over time, which can alter the charge and solubility of a compound.[4] The CO2 environment in an incubator also affects media pH.[5] | Ensure your medium contains a stable buffering system (e.g., HEPES) if your cells tolerate it. Monitor the pH of the culture. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which may affect compound solubility.[4] | Minimize the time that culture vessels are outside the incubator. If frequent observation is needed, use a microscope with an integrated incubator. |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or other media components, forming insoluble complexes over time.[4][5] | If possible, test the solubility and stability of this compound in a different basal media formulation. |
| Evaporation of Media | In long-term experiments, evaporation can concentrate all media components, including this compound, potentially pushing it beyond its solubility limit.[4][6] | Ensure proper humidification of the incubator. For long-term cultures, consider using low-evaporation lids or sealing plates with gas-permeable membranes. |
Quantitative Data Summary
| Parameter | Recommended Value / Information | Source(s) |
| Primary Solvent | Anhydrous, high-purity DMSO | [2][8] |
| Maximum Stock Concentration | 10 mM in DMSO | [2] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. | [9][12] |
| Recommended Final DMSO Concentration | < 0.5%, ideally ≤ 0.1% | [4][8][10] |
| Reported Effective Concentrations (in vitro) | 5 nM - 5 µM in primary neuron cultures.[1] Significant reduction in target phosphorylation seen at 5 nM.[13] | [1][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the recommended method for diluting a concentrated DMSO stock of this compound into culture media to minimize precipitation.
-
Prepare Stock Solution: If starting with solid this compound, dissolve it in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved by vortexing. Aliquot into single-use volumes and store at -80°C.
-
Pre-warm Media: Warm your complete cell culture medium (containing serum and other supplements, if applicable) to 37°C in a water bath.
-
Create an Intermediate Dilution (Optional but Recommended): To avoid solvent shock, first prepare an intermediate dilution. For example, dilute your 10 mM stock 1:100 in pre-warmed media to create a 100 µM solution. Add the stock solution dropwise to the media while gently vortexing.
-
Prepare Final Working Solution: Add the required volume of the intermediate stock (or the high-concentration stock if not making an intermediate) to the final volume of pre-warmed media to achieve the desired working concentration. For example, add 10 µL of a 100 µM intermediate stock to 990 µL of media for a final concentration of 1 µM. Always add the stock solution to the media, not the other way around.
-
Mix and Visually Inspect: Gently mix the final working solution by inverting the tube or pipetting. Visually inspect the solution against a light source to ensure it is clear and free of any precipitate before adding it to your cells.
Protocol 2: Determining Maximum Soluble Concentration
This simple assay helps determine the practical solubility limit of this compound in your specific cell culture medium.
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration this compound stock solution in DMSO.
-
Add to Media: In a clear 96-well plate or microcentrifuge tubes, add a small, fixed volume of each DMSO dilution to a corresponding well containing your complete, pre-warmed culture medium (e.g., add 2 µL of each DMSO stock to 200 µL of media). Include a DMSO-only vehicle control.
-
Incubate and Observe: Incubate the plate under your standard culture conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours). A microscope can be used for more sensitive detection. The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under those conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway showing this compound inhibition of CDKL5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 3. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 8. captivatebio.com [captivatebio.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Low Blood-Brain Barrier Penetration of CAF-382 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the low blood-brain barrier (BBB) penetration of CAF-382 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are not showing the expected efficacy in the central nervous system (CNS). Could this be related to poor blood-brain barrier penetration?
A1: Yes, it is highly likely. This compound has been reported to have low brain penetration.[1][2][3] This means that even with systemic administration, the concentration of this compound reaching the brain parenchyma may be insufficient to exert its therapeutic effect. For small molecule kinase inhibitors to be effective in the CNS, achieving a sufficient unbound brain-to-plasma concentration ratio is crucial.[4]
Q2: What are the primary strategies I can explore to enhance the BBB penetration of this compound?
A2: There are several established strategies to improve the delivery of small molecules like this compound across the BBB. These can be broadly categorized into:
-
Formulation-Based Strategies: Encapsulating this compound into nanocarriers such as liposomes or polymeric nanoparticles can facilitate its transport across the BBB.[3][5][6] These nanoparticles can be further modified with ligands to target specific receptors on the BBB for enhanced uptake.[7][8]
-
Chemical Modification Strategies (Prodrugs): Modifying the chemical structure of this compound to create a more lipophilic or actively transported prodrug is a common approach.[9][10] The prodrug would cross the BBB and then be converted to the active this compound within the CNS.
-
Physiological Modulation: Co-administration of agents that transiently increase the permeability of the BBB can be considered, although this approach is less specific and carries a higher risk of side effects.
Q3: How can I experimentally verify that my modified this compound formulation has improved BBB penetration?
A3: An in vivo pharmacokinetic study in a rodent model (e.g., mice or rats) is the standard method. This involves administering your novel this compound formulation and collecting blood and brain samples at various time points. The concentration of this compound in both plasma and brain homogenate is then quantified, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][11] The key metric to determine is the brain-to-plasma concentration ratio (Kp) or, more accurately, the unbound brain-to-plasma concentration ratio (Kpu,u).[4][12]
Troubleshooting Guide
Issue: I have developed a novel this compound formulation, but my in vivo results are still inconsistent.
| Possible Cause | Troubleshooting Suggestion |
| Inadequate formulation stability in vivo. | Characterize the stability of your formulation in plasma. For nanoparticle formulations, assess their size, charge, and encapsulation efficiency before and after incubation in plasma. |
| High plasma protein binding. | Determine the fraction of this compound bound to plasma proteins. High plasma protein binding can limit the free fraction of the drug available to cross the BBB. It is the unbound drug concentration that is most relevant for CNS activity.[4] |
| Active efflux by transporters at the BBB. | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of the brain.[4] Consider in vitro transporter assays to investigate this possibility. If it is a substrate, strategies to inhibit these transporters or modify the drug to avoid them may be necessary. |
| Suboptimal dosing and sample collection times. | Conduct a pilot pharmacokinetic study with a wider range of time points to accurately determine the Cmax and AUC in both plasma and brain. The timing of peak concentration in the brain may differ from that in the plasma. |
| Issues with brain tissue processing and analysis. | Ensure your brain homogenization and drug extraction protocols are optimized and validated for this compound. Inconsistent extraction efficiency can lead to high variability in your results.[1] |
Quantitative Data: Brain-to-Plasma Ratios of Selected Kinase Inhibitors
For researchers developing CNS-penetrant kinase inhibitors, it is useful to have a comparative baseline. The following table summarizes the brain-to-plasma concentration ratios of several known kinase inhibitors. Note that "total" refers to the ratio of total drug concentration, while "unbound" (Kpu,u) refers to the ratio of the drug concentration not bound to proteins, which is considered more predictive of CNS efficacy.[4]
| Kinase Inhibitor | Target(s) | Total Brain-to-Plasma Ratio | Unbound Brain-to-Plasma Ratio (Kpu,u) | Species | Reference(s) |
| Abemaciclib | CDK4/6 | 1.3 | 0.1 | Rat | [4] |
| Erlotinib | EGFR | - | 0.05 | - | [12] |
| JCN037 | EGFR | - | 1.30 | - | [12] |
| Crizotinib | ALK, ROS1 | - | CSF/plasma ratio: 0.0026 | Human | [4][13] |
| Alectinib | ALK | - | Near 1.0 (CSF/plasma) | Human | [4] |
| Dasatinib (B193332) | BCR-ABL, Src | 0.29 | - | Mouse | [14] |
| Ponatinib (B1185) | BCR-ABL | 2.42 | - | Mouse | [14] |
| Osimertinib | EGFR | 2.2 | - | Mouse | |
| Neratinib | HER2, EGFR | 1-10 (in brain metastases) | - | Human | [13] |
| Lorlatinib | ALK, ROS1 | Optimized for high CSF penetration | - | - | [13] |
Experimental Protocols
Protocol 1: In Vivo Assessment of BBB Penetration of a Novel this compound Formulation
This protocol outlines a general procedure for evaluating the brain and plasma pharmacokinetics of a new this compound formulation in mice.
1. Animal Model and Dosing:
- Use adult male C57BL/6 mice (8-10 weeks old).
- Acclimatize animals for at least one week before the experiment.
- Administer the novel this compound formulation via the desired route (e.g., intravenous tail vein injection or oral gavage). The dose will depend on the formulation and preliminary toxicity studies.
2. Sample Collection:
- At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), euthanize a cohort of mice (n=3-4 per time point).
- Immediately collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
- Perfuse the mice transcardially with ice-cold saline to remove blood from the brain vasculature.
- Carefully dissect the brain, weigh it, and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.
3. Brain Tissue Homogenization:
- To the frozen brain tissue, add a 4-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline).
- Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the samples on ice throughout the process.
4. Sample Preparation for LC-MS/MS Analysis:
- Protein Precipitation: To a known volume of plasma or brain homogenate, add 3 volumes of cold acetonitrile (B52724) containing an appropriate internal standard.
- Vortex the samples for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
- Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound. This will involve optimizing the chromatographic separation and mass spectrometric detection parameters.
- Generate a standard curve using known concentrations of this compound in blank plasma and brain homogenate to quantify the concentrations in the experimental samples.
Protocol 2: General Method for Liposomal Formulation of this compound
This protocol provides a starting point for encapsulating a small molecule inhibitor like this compound into liposomes using the thin-film hydration method.[1][15]
1. Materials:
- Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a molar ratio of 55:40:5)
- This compound
- Chloroform (B151607)
- Phosphate-buffered saline (PBS), pH 7.4
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
2. Procedure:
- Dissolve the lipids and this compound in chloroform in a round-bottom flask. The drug-to-lipid ratio will need to be optimized.
- Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure to form a thin lipid film on the wall of the flask.
- Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the phase transition temperature of the lipids.
- The resulting suspension of multilamellar vesicles can be downsized by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles.
- Remove unencapsulated this compound by size exclusion chromatography or dialysis.
3. Characterization:
- Determine the particle size and zeta potential of the liposomes using dynamic light scattering.
- Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the total and unencapsulated drug concentration.
Visualizations
References
- 1. One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug approaches for cns delivery ppt finished copy | PPTX [slideshare.net]
- 3. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liposomes - Fujifilm Pharma [fujifilmpharma.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. mdpi.com [mdpi.com]
- 9. Strategies for Enhanced Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [en.bio-protocol.org]
- 11. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
- 13. Brain Metastasis Treatment: The Place of Tyrosine Kinase Inhibitors and How to Facilitate Their Diffusion across the Blood–Brain Barrier [mdpi.com]
- 14. Comparative pharmacokinetic analysis of the blood-brain barrier penetration of dasatinib and ponatinib in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
CAF-382 stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of CAF-382.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability of the solid compound, it is recommended to store this compound at 4°C.[1] For shorter periods, such as during shipping in the continental US, room temperature is acceptable.[1] Always ensure the container is tightly sealed to protect it from moisture.
Q2: How should I prepare and store this compound stock solutions?
It is advisable to prepare a high-concentration stock solution, for example, 10 mM, in a suitable organic solvent like anhydrous, high-purity DMSO. To avoid the detrimental effects of repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes and stored at -80°C.
Q3: What is the stability of this compound in aqueous solutions?
This compound demonstrates good aqueous kinetic solubility (196 µM), suggesting it readily dissolves in aqueous buffers without immediate precipitation.[2][3] However, the long-term stability of this compound in aqueous media has not been extensively reported. It is best practice to prepare fresh dilutions from a frozen stock solution for each experiment and not to store diluted aqueous solutions for extended periods.
Q4: Is this compound stable in biological matrices?
This compound has demonstrated excellent stability in mouse liver microsomes, with over 85% of the compound remaining after 30 minutes of exposure.[2][3] This suggests that it is relatively resistant to metabolism by liver enzymes.[2][3]
Q5: Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound have not been published. As this compound is an analog of SNS-032, its stability profile may share some similarities.[1] Potential degradation could occur through hydrolysis of the amide bond or oxidation of the sulfur atoms in the thiazole (B1198619) rings, especially under harsh conditions. To definitively identify degradation products, a forced degradation study is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in an assay | Compound degradation in the solid state, stock solution, or assay buffer. | - Ensure the solid compound and stock solutions have been stored according to the recommendations. - Prepare fresh dilutions from a new aliquot of the frozen stock solution for each experiment. - Perform a stability study of this compound in your specific assay buffer to determine its rate of degradation under experimental conditions. |
| Precipitation of the compound upon dilution into aqueous buffer | The concentration of this compound exceeds its solubility in the final buffer. The percentage of organic solvent (e.g., DMSO) is too low to maintain solubility. | - Ensure the final concentration of this compound is below its aqueous solubility limit. - Optimize the final concentration of the organic solvent in your assay buffer. Keep it as low as possible (typically <0.5%) to avoid off-target effects, but high enough to maintain solubility. |
| Appearance of new peaks in HPLC or LC-MS analysis | The compound is degrading. | - Review the storage conditions of both the solid compound and the solution. - Protect the compound from light and moisture. - Conduct a forced degradation study to identify the conditions under which the compound is unstable and to characterize the degradation products. |
Data Summary
Table 1: Physicochemical and Stability Data for this compound
| Parameter | Value | Reference |
| Kinetic Aqueous Solubility | 196 µM | [2][3] |
| Mouse Liver Microsomal Stability (30 min) | >85% remaining | [2][3] |
Table 2: Recommended Storage Conditions for this compound
| Form | Condition | Duration | Recommendation |
| Solid | 4°C | Long-term | Tightly sealed container, protected from light. |
| Solid | Room Temperature | Short-term (e.g., shipping) | Tightly sealed container. |
| Stock Solution (in DMSO) | -80°C | Long-term | Aliquot into single-use tubes to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
1. Materials:
- This compound
- HPLC-grade water, acetonitrile (B52724), and methanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC or UPLC system with a UV or MS detector
2. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMSO).
3. Stress Conditions:
4. Sample Analysis:
- At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
- Neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration with the mobile phase.
- Analyze the samples by a validated stability-indicating HPLC or LC-MS method to separate and identify the parent compound and any degradation products.
5. Data Analysis:
- Calculate the percentage of degradation of this compound under each stress condition.
- Characterize the structure of any significant degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) if necessary.
Visualizations
Caption: Recommended storage and handling workflow for this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: A hypothetical degradation pathway for this compound.
References
Technical Support Center: Interpreting Unexpected Results with CAF-382 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with CAF-382.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of cyclin-dependent kinase-like 5 (CDKL5) and a pan-cyclin-dependent kinase (CDK) inhibitor.[1] Its primary mechanism is the inhibition of CDKL5 kinase activity, which can be observed by a reduction in the phosphorylation of downstream targets, such as EB2 at serine 222 (pSer222 EB2).[1] It is an analog of SNS-032 and has a weak affinity for GSK3α/β.[1]
Q2: I am not observing the expected decrease in EB2 phosphorylation after this compound treatment. What are the possible causes?
A2: Several factors could contribute to a lack of effect on EB2 phosphorylation:
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Inhibitor Integrity: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
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Concentration and Incubation Time: Verify the calculations for your working concentrations. The effective concentration can vary between cell types and experimental systems. Refer to the quantitative data summary for reported effective concentrations. Also, ensure sufficient incubation time for the inhibitor to act.
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Cellular Health: Confirm that the cells are healthy and not overly confluent, as this can affect their response to treatment.
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Assay Sensitivity: The sensitivity of your western blot protocol may be insufficient to detect changes in phosphorylation. Optimize your antibody concentrations and detection reagents.
Q3: My results suggest that this compound is affecting GSK3β activity. Is this expected?
A3: This is not the expected outcome. This compound has been shown to be highly selective for CDKL5 over GSK3β.[2][3] In primary neuron cultures, this compound did not reduce GSK3 activity.[2][3] To confirm off-target effects, you can measure the phosphorylation of a known GSK3β substrate, such as β-catenin (at Ser33/37/Thr41).[4][5] If you observe changes in β-catenin phosphorylation, it may indicate an issue with your experimental system or a previously uncharacterized effect in your specific model.
Q4: I am seeing unexpected changes in synaptic transmission with this compound treatment. How can I interpret this?
A4: Acute inhibition of CDKL5 by this compound is known to selectively reduce AMPA-type glutamate (B1630785) receptor-mediated responses at the postsynaptic level and decrease long-term potentiation (LTP) in hippocampal slices.[2][3] If you are observing other effects, such as changes in presynaptic function or effects on NMDA receptors, this would be an unexpected result.[5] It is important to confirm that your experimental conditions are optimal and that the observed effects are not due to secondary, off-target effects in your specific preparation.
Q5: Does this compound have poor blood-brain barrier penetration?
A5: Yes, studies have indicated that this compound has low blood-brain barrier penetration.[3] This is a critical consideration for in vivo experiments, and alternative administration routes, such as direct brain infusion, may be necessary to observe central nervous system effects.[5]
Troubleshooting Guides
Guide 1: No significant reduction in pSer222 EB2 levels
| Potential Cause | Recommended Action |
| Degraded this compound | Purchase fresh this compound from a reputable supplier. Prepare fresh stock solutions in the appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify all calculations for stock and working solutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line or tissue preparation. |
| Poor Solubility | Ensure CAF-328 is fully dissolved in the stock solution before diluting it into your aqueous experimental buffer. Precipitates can significantly lower the effective concentration. |
| Sub-optimal Incubation Time | Ensure sufficient pre-incubation time of the cells or tissue with this compound before analysis to allow for target engagement. |
| High Kinase Concentration | An excessively high concentration of CDKL5 in your system could deplete the inhibitor, leading to incomplete inhibition. Consider using a lower cell density or less protein lysate for your assay. |
| Western Blot Issues | Optimize your western blot protocol, including antibody concentrations, blocking conditions, and wash steps. Use a positive control to ensure your pSer222 EB2 antibody is working correctly. |
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the phosphorylation of EB2 in rat primary neurons and hippocampal slices.
| Concentration | Effect on pSer222 EB2 / Total EB2 | Experimental System | Reference |
| 5 nM | Trend of reduction, not significant | Rat Primary Neurons | [5][6] |
| 500 nM | Significant reduction | Rat Primary Neurons | [5][6] |
| 45 nM | Significant reduction | Rat Hippocampal Slices | [4] |
| 100 nM | Significant reduction | Rat Hippocampal Slices | [4] |
Experimental Protocols
Protocol 1: Western Blotting for pSer222 EB2
Objective: To analyze the phosphorylation status of EB2 following this compound treatment.
Methodology:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSer222 EB2 and total EB2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the pSer222 EB2 signal to the total EB2 signal.
-
Protocol 2: Electrophysiology in Hippocampal Slices
Objective: To measure the effect of this compound on synaptic transmission and plasticity.
Methodology:
-
Hippocampal Slice Preparation:
-
Prepare acute hippocampal slices (350-400 µm) from P20-30 rats in ice-cold sucrose (B13894) artificial cerebral spinal fluid (sACSF).
-
Allow slices to recover at 34°C for 15 minutes, followed by maintenance at room temperature in modified ACSF.
-
-
Incubation:
-
Incubate slices with this compound (e.g., 100 nM) or a vehicle control for at least 1 hour prior to recording.
-
-
Field Excitatory Postsynaptic Potential (fEPSP) Recordings:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record fEPSPs in response to varying stimulation intensities to generate input-output curves.
-
-
Long-Term Potentiation (LTP) Induction:
-
After establishing a stable baseline, induce LTP using a theta-burst stimulation protocol.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs to assess synaptic strength.
-
Compare the degree of potentiation between this compound treated and control slices.
-
Visualizations
Caption: Expected signaling pathway of this compound.
Caption: General troubleshooting workflow.
Caption: Western blot experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 3. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
CAF-382 degradation pathways and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAF-382.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (also known as SGC-CAF382-1) is a potent and selective chemical probe that inhibits cyclin-dependent kinase-like 5 (CDKL5).[1] It is an analog of SNS-032 and also inhibits several cyclin-dependent kinases (CDKs), including CDK9, CDK16, CDK17, and CDK18.[1][2] The primary mechanism of action of this compound is the inhibition of CDKL5 kinase activity, which in turn blocks the phosphorylation of its substrates, such as EB2.[2][3]
Q2: What is the known stability and metabolic profile of this compound?
This compound has demonstrated excellent stability in mouse liver microsomes, with over 85% of the compound remaining after 30 minutes of incubation.[4][5] This suggests a low turnover by cytochrome P450 enzymes. Furthermore, its stability is not dependent on the presence of NADPH, indicating that it is not prone to non-NADPH-dependent enzymatic degradation by enzymes such as monoamine oxidases or carboxylesterases.[4][5] However, it is noted to have a short half-life in mice (<1 hour).[4]
Quantitative Stability Data
| Compound | Kinetic Solubility (µM) | Mouse Liver Microsomal Stability (%) |
| T = 0 min | ||
| This compound (B1) | 196.8 | 100 |
| Source: eLife, 2023[6] |
Q3: How selective is this compound?
This compound is a selective inhibitor of CDKL5 and several CDKs. It has a weak affinity for GSK3α/β (>1.8 μM) and does not inhibit GSK3 activity in neurons at concentrations effective for CDKL5 inhibition.[2][5] A kinome-wide scan at 1 µM showed that only 7 out of 403 wild-type kinases had a percent of control (PoC) of less than 10, indicating good selectivity.[1] For researchers looking to control for off-target effects, a structurally similar analog, SGC-CAF268-1N, is available as a negative control as it does not bind to CDKL5 or related CDKs.[1]
Q4: What are the recommended storage and handling conditions for this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. For preparing stock solutions, consult the manufacturer's datasheet for recommended solvents. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem: Inconsistent or no inhibition of CDKL5 activity in my experiments.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that this compound has been stored properly and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh working solutions from a new aliquot of the stock solution. While stable in microsomes, stability in aqueous buffer over long experimental periods should be considered.
-
-
Possible Cause 2: Incorrect Concentration.
-
Possible Cause 3: Sub-optimal Assay Conditions.
Problem: I am observing potential off-target effects.
-
Possible Cause 1: High Concentration of this compound.
-
Solution: While this compound is selective, using it at high concentrations can increase the risk of off-target effects. It is recommended to use the lowest effective concentration and not to exceed 100 nM in cell-based assays to maintain selectivity against GSK3.[1]
-
-
Possible Cause 2: Cross-reactivity with other kinases.
-
Solution: To confirm that the observed phenotype is due to CDKL5 inhibition, consider using the negative control SGC-CAF268-1N in parallel with this compound.[1] This will help differentiate between CDKL5-specific effects and any potential off-target or compound-specific artifacts.
-
Experimental Protocols
Protocol: Assessment of CDKL5 Inhibition in Primary Neurons
This protocol is adapted from studies demonstrating this compound's effect on the phosphorylation of the CDKL5 substrate, EB2.[4][5][7]
-
Cell Culture: Plate DIV14-15 rat primary neurons.
-
Compound Preparation: Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations (e.g., 5 nM to 5 µM).
-
Treatment: Treat the primary neurons with varying concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EB2 (pSer222) and total EB2. To assess selectivity against GSK3, you can also probe for phospho-β-catenin (Ser33/37/Thr41) and total β-catenin.
-
Incubate with appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phospho-protein levels to the total protein levels.
Visualizations
Caption: CDKL5 signaling pathway and the inhibitory action of this compound.
References
- 1. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figures and data in Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Controlling for CAF-382 Effects on Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CAF-382, a potent CDKL5 inhibitor, while effectively controlling for its potential off-target effects on cell viability. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a chemical probe that potently inhibits cyclin-dependent kinase-like 5 (CDKL5).[1][2] It is an analog of SNS-032 and also shows inhibitory activity against other cyclin-dependent kinases, namely CDK9, CDK16, CDK17, and CDK18, although typically at higher concentrations.[2][3][4] It has been shown to have weak affinity for GSK3α/β.[1]
Q2: What are the potential off-target effects of this compound that could impact my cell viability assays?
While this compound is a relatively selective inhibitor, its activity against other CDKs (CDK9, CDK16, CDK17, CDK18) could lead to off-target effects, particularly at higher concentrations.[2][3] These off-target activities could influence cell cycle progression and apoptosis, thereby affecting cell viability measurements. It is crucial to use the lowest effective concentration to minimize these effects.[5]
Q3: I'm observing unexpected levels of cytotoxicity with this compound. What could be the cause?
Unexpected cytotoxicity could arise from several factors:
-
High Concentrations: You may be using a concentration of this compound that is leading to the inhibition of off-target kinases crucial for cell survival.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to the inhibition of CDKL5 and other CDKs.
-
On-Target Toxicity: The observed cytotoxicity may be a direct result of CDKL5 inhibition in your specific cellular context.
To troubleshoot this, it is essential to perform a careful dose-response analysis and use appropriate controls.
Q4: How can I confirm that the observed phenotype is due to CDKL5 inhibition and not off-target effects?
Several strategies can be employed to validate the on-target effects of this compound:
-
Use of a Negative Control: Employ a structurally similar but inactive compound, such as SGC-CAF268-1N, which does not bind to CDKL5 or its primary off-targets.[2]
-
Orthogonal Chemical Probe: Use a structurally distinct inhibitor of CDKL5, like SGC-CDKL5/GSK3-1, to see if it recapitulates the same phenotype.[2]
-
Genetic Approaches: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout CDKL5 and observe if the resulting phenotype matches that of this compound treatment.
-
Target Engagement Assays: Directly confirm that this compound is binding to CDKL5 in your cells using methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays.[2][3]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when using this compound in cell viability experiments.
Issue 1: High background toxicity or inconsistent cell viability results.
-
Possible Cause: Suboptimal inhibitor concentration, solvent toxicity, or assay variability.
-
Troubleshooting Workflow:
Figure 1. Troubleshooting inconsistent cell viability.
Issue 2: Unclear if the observed effect on cell viability is on-target.
-
Possible Cause: The observed phenotype may be due to the inhibition of kinases other than CDKL5.
-
Validation Workflow:
Figure 2. Workflow for validating on-target effects.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target and key off-targets.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| CDKL5 | 6.7 | Split Luciferase Assay | [3] |
| CDK9 | 20 | Enzymatic Assay | [3] |
| CDK16 | 62 | Enzymatic Assay | [3] |
| CDK17 | 89 | Enzymatic Assay | [3] |
| CDK18 | 100 | Enzymatic Assay | [3] |
| GSK3α | 470 | Enzymatic Assay | [3] |
| GSK3β | >1800 | Affinity Assay | [1] |
| GSK3β | 2200 | Enzymatic Assay | [3] |
Table 2: Cellular Target Engagement of this compound in HEK293 Cells (NanoBRET Assay)
| Target | IC50 (nM) | Reference |
| CDKL5 | 10 | [3] |
| CDK9 | 280 | [3] |
| CDK16 | 390 | [3] |
| CDK17 | 240 | [3] |
| CDK18 | 260 | [3] |
| GSK3α | 1500 | [3] |
| GSK3β | 2400 | [3] |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability
Objective: To determine the optimal concentration range of this compound for inducing a biological response while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. A typical starting range would be from 1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assay: Measure cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).[5][6]
-
Data Analysis: Plot the cell viability percentage against the log of the inhibitor concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its target protein, CDKL5, within intact cells.[7][8]
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at a desired concentration or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble CDKL5 using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble CDKL5 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.[7]
Signaling Pathway Diagram
The following diagram illustrates the primary intended signaling pathway affected by this compound and potential off-target interactions that could influence cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 3. eubopen.org [eubopen.org]
- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Variability in CAF-382 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate variability in experimental results when using CAF-382, a potent and selective inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of CDKL5, a serine/threonine kinase crucial for normal brain development and function. It is an analog of SNS-032 and also inhibits other cyclin-dependent kinases such as CDK9, CDK16, CDK17, and CDK18.[1][2] Its primary mechanism of action is to block the kinase activity of CDKL5, thereby preventing the phosphorylation of its downstream substrates, such as EB2.[1][2] A key feature of this compound is its weak affinity for GSK3α/β, making it a more specific tool for studying CDKL5 function compared to some other kinase inhibitors.[1][3]
Q2: How should I prepare and store this compound stock solutions to ensure stability and consistency?
A2: To ensure reproducibility, it is critical to handle and store this compound properly. While specific stability data is not extensively published, general best practices for kinase inhibitors should be followed. It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C. Before each experiment, freshly dilute the stock solution to the final working concentration in your experimental buffer or media.
Q3: I am observing high variability in my cell-based assay results. What could be the cause?
A3: High variability in cell-based assays can stem from several factors:
-
Compound Solubility: Ensure that this compound is fully dissolved in your culture medium at the final working concentration. Precipitation of the compound will lead to inconsistent effective concentrations. It is advisable to visually inspect the medium for any signs of precipitation.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Cellular responses to inhibitors can change with increasing passage number.
-
Inconsistent Treatment Times: Adhere strictly to the planned incubation times with this compound across all experimental replicates.
-
ATP Concentration: Be aware that the in vitro potency of ATP-competitive inhibitors can be influenced by intracellular ATP concentrations.[4][5] Variations in cellular metabolic state can affect ATP levels and thus the efficacy of this compound.
Q4: I am concerned about potential off-target effects. How can I be sure my observations are due to CDKL5 inhibition?
A4: While this compound is reported to be highly selective for CDKL5 over GSK3β, like all kinase inhibitors, it can have off-target effects, especially at higher concentrations.[1][3] To confirm that your observed phenotype is due to on-target CDKL5 inhibition, consider the following control experiments:
-
Use a Structurally Unrelated CDKL5 Inhibitor: If available, confirming your results with a different, structurally distinct CDKL5 inhibitor can strengthen the evidence for an on-target effect.
-
Perform a Dose-Response Curve: On-target effects should be observed at concentrations consistent with the known IC50 of this compound for CDKL5. Off-target effects typically require higher concentrations.
-
Genetic Knockdown/Knockout: The most rigorous control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce CDKL5 expression. The resulting phenotype should mimic the effects of this compound treatment if the inhibitor is acting on-target.
-
Negative Control Compound: SGC-CAF268-1N has been characterized as a structurally similar negative control that does not bind to CDKL5 and can be used to rule out non-specific compound effects.
Q5: My in vivo experimental results are inconsistent. What are some potential reasons?
A5: In vivo experiments introduce additional layers of complexity. Inconsistency in results could be due to:
-
Poor Bioavailability: this compound is reported to have low blood-brain barrier penetration.[6][7][8] This can lead to variable exposure of the target tissue to the compound.
-
Animal-to-Animal Variability: Factors such as age, weight, and metabolic differences between animals can influence drug absorption, distribution, metabolism, and excretion (ADME), leading to variable responses.
-
Dosing and Formulation: Ensure accurate and consistent dosing. The formulation of the compound for in vivo administration should be optimized to ensure its solubility and stability.
Troubleshooting Guides
Problem 1: Inconsistent Inhibition of EB2 Phosphorylation in Western Blots
| Potential Cause | Troubleshooting Step |
| Loss of Phosphorylation During Sample Preparation | Always use phosphatase inhibitors in your lysis buffer. Keep samples on ice or at 4°C throughout the preparation process.[9] |
| Suboptimal Antibody Performance | Use a phospho-specific antibody that has been validated for your application. Optimize primary and secondary antibody concentrations. |
| Issues with Blocking Buffer | Avoid using milk as a blocking agent, as the casein it contains is a phosphoprotein and can lead to high background. Use 5% BSA in TBST instead.[10] |
| Inappropriate Buffer Choice | Do not use phosphate-buffered saline (PBS) for washing or antibody dilution, as the phosphate (B84403) can compete with the antibody for binding to the phospho-epitope. Use Tris-buffered saline (TBS) instead.[11] |
| Inconsistent Gel Loading | Quantify total protein concentration in your lysates and load equal amounts for each sample. Use a loading control (e.g., total EB2, GAPDH, or tubulin) to verify consistent loading. |
Problem 2: High Cell Toxicity Observed at Expected Efficacious Concentrations
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | Reduce the concentration of this compound. Perform a dose-response experiment to determine the lowest effective concentration that inhibits CDKL5 without causing significant toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell type (typically <0.5%). |
| Poor Cell Health | Ensure cells are healthy and not overly confluent before treatment. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CDKL5 | 8 |
| CDK9/CycT1 | 4 |
| CDK16/CycY | 14 |
| CDK17/CycY | 18 |
| GSK3β | >1800 |
Note: Data synthesized from publicly available information. Actual values may vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated EB2 (pEB2)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix the desired amount of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pEB2 (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (Optional):
-
To detect total EB2 or a loading control, the membrane can be stripped and reprobed with the appropriate primary antibody.
-
Protocol 2: Treatment of Primary Neurons or Hippocampal Slices
-
Preparation of Cultures:
-
Preparation of this compound Working Solution:
-
Prepare a fresh dilution of the this compound stock solution in pre-warmed culture medium to the desired final concentration.
-
-
Treatment:
-
For primary neurons, replace the existing culture medium with the medium containing this compound.
-
For hippocampal slices, transfer the slices to a new plate containing the medium with this compound.
-
Incubate the cultures for the desired duration (e.g., 1-2 hours) in a cell culture incubator.[3]
-
-
Downstream Processing:
-
After the incubation period, wash the cells or slices with ice-cold PBS.
-
Proceed with downstream applications such as lysis for Western blotting or fixation for immunocytochemistry.
-
Mandatory Visualizations
Caption: CDKL5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Preparation of organotypic hippocampal slice cultures for long-term live imaging | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. biorxiv.org [biorxiv.org]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Hippocampal slice culture protocol [assay-protocol.com]
Validation & Comparative
A Comparative Guide to CDKL5 Inhibitors: CAF-382 versus SNS-032
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two kinase inhibitors, CAF-382 and SNS-032, with a focus on their activity against Cyclin-Dependent Kinase-Like 5 (CDKL5). The information presented is collated from preclinical research to aid in the selection and application of these compounds in CDKL5-related studies.
Overview and Mechanism of Action
Cyclin-Dependent Kinase-Like 5 (CDKL5) is a serine-threonine kinase crucial for early brain development, neuronal maturation, and synaptic function.[1] Pathogenic mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental encephalopathy.[1] Consequently, the development of specific chemical tools to probe CDKL5 function is of high interest.
SNS-032 (BMS-387032) is a well-established, potent inhibitor of several Cyclin-Dependent Kinases (CDKs), primarily CDK2, CDK7, and CDK9.[2][3][4] Its mechanism involves blocking transcription and inducing apoptosis, which has been extensively studied in the context of oncology.[3] While it is a potent CDK inhibitor, its activity against the broader kinome, including the CDKL family, has prompted further investigation.
This compound (also referred to as B1) was developed as a chemical probe from a library of SNS-032 analogs.[1][5] The goal of its development was to create an inhibitor with high affinity and improved selectivity for CDKL5, particularly with reduced activity against Glycogen Synthase Kinase 3 beta (GSK3β), a kinase with high homology to CDKL5.[1][6] this compound has been characterized as a potent inhibitor of CDKL5 and several other CDKs, including CDK9, CDK16, CDK17, and CDK18.[5]
Quantitative Performance Data
The following tables summarize the inhibitory activity and selectivity of this compound and SNS-032 based on available preclinical data.
Table 1: Inhibitory Activity (IC50 in nM)
| Target | This compound (NanoBRET IC50) | SNS-032 (Biochemical IC50) |
| CDKL5 | 10 | Not Reported |
| CDK9 | 240 | 4 |
| CDK2 | - | 38 |
| CDK7 | - | 62 |
| CDK16 | 390 | - |
| CDK17 | 310 | - |
| CDK18 | 250 | - |
| CDK1 | - | 480 |
| CDK4 | - | 925 |
| GSK3α | >1800 | - |
| GSK3β | >1800 | - |
| Data for this compound sourced from Castano et al., 2023.[1][5] Data for SNS-032 sourced from Selleck Chemicals datasheet and Chen et al., 2007.[3][4] | ||
| Note: Direct comparison is limited as data originates from different assay types (cellular NanoBRET vs. cell-free biochemical assays). |
Table 2: Kinase Selectivity Profile
| Compound | Primary Targets | Key Off-Targets (Potent Inhibition) | Noted Lack of Activity |
| This compound | CDKL5 | CDK9, CDK16, CDK17, CDK18 | GSK3α/β (>1.8 μM) |
| SNS-032 | CDK9, CDK2, CDK7 | CDK1, CDK5 | GSK3 (generally not reported as a primary target) |
| Selectivity data for this compound is based on NanoBRET and kinome scan profiling.[1][5] Data for SNS-032 is based on a panel of kinase assays.[2][4] |
Key Experimental Data and Observations
Research by Castano et al. (2023) provides the most direct comparison, demonstrating that both this compound and its parent compound, SNS-032, effectively inhibit CDKL5 activity in intact brain tissue. The primary readout for this was the reduction in phosphorylation of EB2 at serine 222 (pSer222 EB2), a known substrate of CDKL5.
-
In acute rat hippocampal slices, both this compound and SNS-032 reduced EB2 phosphorylation in a dose-dependent manner.[1][7]
-
This compound was specifically shown to inhibit CDKL5 activity in primary neuron cultures without affecting GSK3 activity, as measured by the phosphorylation of β-catenin, a direct substrate of GSK3.[1][8]
-
Pharmacokinetic studies revealed that while this compound is highly soluble in water, its blood-brain barrier penetration is low.[1][6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the relevant biological pathway and a general experimental workflow for characterizing these inhibitors.
Caption: Simplified CDKL5 signaling pathway.
Caption: Experimental workflow for kinase inhibitor characterization.
Caption: Logical comparison of inhibitor characteristics.
Experimental Protocols
Protocol 1: Cellular Target Engagement via NanoBRET™ Assay
This protocol is adapted from methods used to characterize this compound's engagement with CDKL5 inside living cells.[1][5]
Objective: To quantify the binding affinity (IC50) of an inhibitor to CDKL5 within a cellular environment.
Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding CDKL5 fused to NanoLuc® luciferase. Cells are cultured for 20-24 hours to allow for protein expression.
-
Plating: Transfected cells are harvested, resuspended in Opti-MEM, and seeded into 384-well white assay plates at a density of 2x10^5 cells/mL.
-
Compound Preparation: The test inhibitor (e.g., this compound) is serially diluted to create a range of concentrations (typically 11-point, 3-fold dilutions).
-
Tracer Addition: A specific NanoBRET™ Kinase Tracer (e.g., Tracer K-11) is added to the cells. This tracer binds to the ATP pocket of the kinase.
-
Inhibitor Treatment: The serially diluted inhibitor is added to the wells. The plate is incubated for 2 hours at 37°C in a 5% CO2 incubator to allow the system to reach equilibrium.
-
Signal Detection: A solution containing NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor is added to all wells.
-
Data Acquisition: The plate is immediately read on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).
-
Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The data is then normalized to controls (vehicle vs. high concentration of a known inhibitor) and fitted to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for CDKL5 Activity (pEB2)
This protocol outlines the procedure for measuring the phosphorylation of the CDKL5 substrate EB2 in neuronal cells or tissues following inhibitor treatment.[1][8]
Objective: To determine the functional potency of an inhibitor by measuring its effect on the phosphorylation of a downstream CDKL5 substrate.
Methodology:
-
Sample Preparation:
-
Primary Neurons: Culture primary cortical or hippocampal neurons (e.g., DIV14-15). Treat the cultures with various concentrations of the inhibitor (e.g., this compound, 5 nM - 5 µM) for a defined period (e.g., 1 hour).
-
Brain Slices: Prepare acute hippocampal slices (300-400 µm) from rats (e.g., P20-30). Allow slices to recover, then incubate with the inhibitor for 2 hours.
-
-
Lysis: Wash samples with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keep samples on ice.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-15% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% w/v BSA in TBST) to prevent non-specific antibody binding. Using BSA is often recommended for phospho-antibodies.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a solution containing the primary antibodies.
-
Rabbit anti-phospho-EB2 (Ser222)
-
Mouse anti-total EB2
-
Loading control (e.g., anti-β-Actin or anti-GAPDH)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP and anti-mouse HRP).
-
Detection: After final washes in TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EB2 signal to the total EB2 signal to determine the relative change in phosphorylation.
Summary and Conclusion
The choice between this compound and SNS-032 depends critically on the research objective.
-
SNS-032 is a potent inhibitor of CDKs involved in transcription and cell cycle control (CDK9, CDK7, CDK2). It is a suitable tool for studying these processes, particularly in oncology, but its effects cannot be solely attributed to CDKL5 inhibition due to its broader CDK activity.
-
This compound represents a significant advancement for the specific study of CDKL5. As an analog of SNS-032, it retains high potency but demonstrates superior selectivity for CDKL5 over the homologous kinase GSK3β.[1][6] While it maintains activity against other CDKs like CDK9, its characterization as a dedicated CDKL5 chemical probe makes it the preferred tool for elucidating the specific cellular functions of CDKL5, especially in neuroscience.[1][5] When used at concentrations at or below 100 nM, its effects are likely to be highly selective for CDKL5 in a cellular context.[1]
For researchers aiming to specifically dissect the CDKL5 signaling pathway and its role in neuronal physiology, This compound is the more appropriate and selective tool . For studies requiring broad inhibition of transcriptional CDKs, SNS-032 remains a relevant and well-characterized compound .
References
- 1. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. eubopen.org [eubopen.org]
- 7. SNS-032 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Figures and data in Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
A Comparative Guide to the Kinase Selectivity of CAF-382 and AT-7519
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the kinase selectivity profiles of two noteworthy inhibitor compounds, CAF-382 and AT-7519. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their drug discovery and development endeavors.
Introduction
This compound, an analog of SNS-032, is recognized as a potent inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5) and a pan-Cyclin-Dependent Kinase (CDK) inhibitor with a notable characteristic of weak affinity for GSK3α/β.[1] In contrast, AT-7519 is a multi-CDK inhibitor that has been extensively studied for its role in cell cycle regulation and transcription.[2] Understanding the distinct selectivity profiles of these two compounds is crucial for their application in targeted therapeutic strategies.
Kinase Selectivity Profile: A Head-to-Head Comparison
The following tables summarize the in vitro kinase inhibitory activities of this compound and AT-7519. The data has been compiled from various biochemical and cellular assays to provide a comprehensive overview of their potency and selectivity.
Table 1: Inhibitory Activity (IC50, nM) of this compound against a Panel of Kinases
| Kinase | Assay Type | IC50 (nM) |
| CDKL5 | Binding Assay (Luceome) | 6.7 |
| CDKL5 | Cellular Assay (NanoBRET) | 10 |
| CDK9 | Enzymatic Assay (Eurofins) | 20 |
| CDK9 | Cellular Assay (NanoBRET) | 280 |
| CDK16 | Enzymatic Assay (Eurofins) | 62 |
| CDK16 | Cellular Assay (NanoBRET) | 390 |
| CDK17 | Enzymatic Assay (Eurofins) | 89 |
| CDK17 | Cellular Assay (NanoBRET) | 240 |
| CDK18 | Enzymatic Assay (Eurofins) | 100 |
| CDK18 | Cellular Assay (NanoBRET) | 260 |
| GSK3α/β | --- | >1800 |
Data compiled from multiple sources. It is important to note that assay conditions can influence IC50 values.
Table 2: Inhibitory Activity (IC50, nM) of AT-7519 against a Panel of Cyclin-Dependent Kinases
| Kinase | IC50 (nM) |
| CDK1/cyclin B | 210 |
| CDK2/cyclin A | 47 |
| CDK2/cyclin E | 510 |
| CDK4/cyclin D1 | 100 |
| CDK5/p25 | 13 |
| CDK6/cyclin D3 | 170 |
| CDK9/cyclin T1 | <10 |
| GSK3β | 89 |
Data compiled from multiple sources. It is important to note that assay conditions can influence IC50 values.
Key Differences in Selectivity
A direct comparison of analogs of the parent compounds of this compound (SNS-032) and AT-7519 revealed distinct selectivity profiles. While both series of compounds inhibit members of the CDK and CDKL families, this compound demonstrates a particularly high affinity for CDKL5 with significantly less activity against GSK3β.[3][4] In contrast, AT-7519 shows potent inhibition across multiple CDKs involved in cell cycle progression (CDK1, 2, 4, 6) and transcription (CDK9), as well as significant activity against GSK3β.[2]
Kinome-wide screening using the scanMAX platform against 468 kinases further highlights the selectivity of this compound.[5][6] This broad profiling is essential for identifying potential off-target effects and understanding the overall cellular impact of the inhibitor.
Experimental Methodologies
The data presented in this guide were generated using a variety of established in vitro kinase assay methodologies. Below are detailed descriptions of the key experimental protocols.
Radiometric Filter Binding Assay
This assay is a widely accepted "gold standard" for measuring kinase activity.[7][8][9][10]
-
Principle: The assay quantifies the transfer of a radiolabeled phosphate (B84403) group (from [γ-32P]ATP or [γ-33P]ATP) to a specific peptide or protein substrate by the kinase.
-
Workflow:
-
The kinase, substrate, and test compound (e.g., AT-7519) are incubated in a reaction buffer containing radiolabeled ATP.
-
The reaction is stopped, and the mixture is spotted onto a phosphocellulose filter membrane.
-
The filter is washed to remove unincorporated radiolabeled ATP.
-
The amount of radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter or phosphorimager.
-
IC50 values are determined by measuring the concentration of the inhibitor required to reduce kinase activity by 50%.
-
DELFIA® (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay)
This time-resolved fluorescence (TRF) based assay offers a non-radioactive alternative for measuring kinase activity.[11][12][13][14][15]
-
Principle: This assay detects the phosphorylated substrate using a europium-labeled antibody specific to the phosphorylated residue. The long fluorescence decay time of the europium chelate allows for measurement after the background fluorescence has dissipated, leading to high sensitivity.
-
Workflow:
-
The kinase reaction is performed in a microplate well.
-
The reaction mixture, containing the phosphorylated substrate, is captured on the surface of the well (e.g., via a biotin-streptavidin interaction).
-
A europium-labeled anti-phospho-specific antibody is added and allowed to bind to the phosphorylated substrate.
-
After washing away unbound antibody, an enhancement solution is added to dissociate the europium ions and form a new, highly fluorescent chelate.
-
The time-resolved fluorescence is measured using a suitable plate reader.
-
NanoBRET™ Target Engagement Assay
This is a live-cell assay that measures the binding of a compound to its target kinase within a physiological context.[16][17][18][19][20]
-
Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound competes with the tracer for binding to the kinase, resulting in a decrease in the BRET signal.
-
Workflow:
-
Cells are engineered to express the kinase of interest fused to NanoLuc® luciferase.
-
The cells are incubated with the fluorescent tracer and varying concentrations of the test compound (e.g., this compound).
-
The BRET signal is measured using a plate reader capable of detecting both the bioluminescent and fluorescent signals.
-
The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is calculated.
-
Eurofins DiscoverX scanMAX Platform
This is a high-throughput, competition binding assay platform used for broad kinase profiling.[5][6][21]
-
Principle: The assay measures the ability of a test compound to displace a kinase from an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Workflow:
-
A library of DNA-tagged kinases is used.
-
Each kinase is incubated with the immobilized ligand and the test compound.
-
After an incubation period, the unbound kinase is washed away.
-
The amount of bound kinase is determined by qPCR of the DNA tag.
-
The results are reported as the percentage of kinase remaining bound in the presence of the test compound compared to a control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and AT-7519, as well as a generalized experimental workflow for determining kinase inhibitor selectivity.
Figure 1: Simplified signaling pathway of AT-7519 action.
Figure 2: Simplified signaling pathway of this compound action.
Figure 3: General workflow for kinase inhibitor selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. bioline.ru [bioline.ru]
- 12. revvity.com [revvity.com]
- 13. DELFIA Time-Resolved Fluorescence Assays | Revvity [revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. revvity.com [revvity.com]
- 16. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Navigating the Kinome: A Comparative Analysis of CDKL5 Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a detailed comparison of the kinome-wide selectivity of different inhibitors targeting Cyclin-Dependent Kinase-Like 5 (CDKL5), a critical protein in neurodevelopment. The data presented here, derived from robust experimental assays, offers a clear perspective on the on- and off-target effects of these compounds, facilitating informed decisions in drug discovery and neuroscience research.
Mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition characterized by early-onset epilepsy and profound developmental delays. As a serine/threonine kinase, CDKL5 is a promising therapeutic target. However, the development of specific inhibitors is challenged by the high degree of homology within the human kinome. Kinome scanning technologies are therefore essential to profile the selectivity of potential drug candidates, revealing their interactions across a broad spectrum of kinases. This guide focuses on the comparative kinome scan data for a selection of recently developed CDKL5 inhibitors.
Comparative Kinome Scan Data
The following tables summarize the kinome scan data for three prominent CDKL5 inhibitors: B1, B4, and B12. The data is presented as "Percent of Control" (PoC), where a lower value indicates a stronger interaction between the inhibitor and the kinase. The screening was performed at a concentration of 1 µM.[1] Selectivity scores (S10 at 1 µM) are also provided, representing the percentage of kinases in the panel that are inhibited by more than 90% (PoC < 10).[1]
Table 1: Kinome Scan Selectivity Data for CDKL5 Inhibitor B1 [1]
| Kinase Target | Percent of Control (PoC) at 1 µM |
| CDKL5 | <10 |
| CDK9 | <10 |
| PCTK1 (CDK16) | <10 |
| PCTK2 (CDK17) | <10 |
| PCTK3 (CDK18) | <10 |
| GSK3α | 10-30 |
| GSK3β | 10-30 |
| CDK7 | 30-50 |
| Selectivity Score (S10 at 1µM) | 0.017 |
Table 2: Kinome Scan Selectivity Data for CDKL5 Inhibitor B4 [1]
| Kinase Target | Percent of Control (PoC) at 1 µM |
| CDKL5 | <10 |
| GSK3α | <10 |
| GSK3β | <10 |
| FLT3 | <10 |
| AURKA | <10 |
| AURKB | <10 |
| AURKC | <10 |
| TRKA | <10 |
| Selectivity Score (S10 at 1µM) | 0.02 |
Table 3: Kinome Scan Selectivity Data for CDKL5 Inhibitor B12 [1]
| Kinase Target | Percent of Control (PoC) at 1 µM |
| CDKL5 | <10 |
| GSK3α | <10 |
| GSK3β | <10 |
| CLK2 | <10 |
| Selectivity Score (S10 at 1µM) | 0.01 |
Experimental Protocols
The kinome scan data presented in this guide was generated using the Eurofins DiscoverX KINOMEscan® platform. This technology employs a competitive binding assay to quantify the interactions between a test compound and a panel of DNA-tagged kinases.
KINOMEscan® Assay Principle:
The assay is performed in vitro and does not require ATP, thus measuring the true thermodynamic binding affinity of the inhibitor to the kinase. The core components of the assay are:
-
DNA-tagged Kinase: The kinase of interest is fused to a unique DNA tag.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Test Compound: The CDKL5 inhibitor being profiled.
The DNA-tagged kinase is incubated with the immobilized ligand and the test compound. If the test compound binds to the active site of the kinase, it will compete with the immobilized ligand and prevent the kinase from binding to the solid support. Conversely, if there is no interaction, the kinase will bind to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR) to detect the DNA tag. A lower amount of detected DNA-tagged kinase corresponds to a stronger binding affinity of the test compound. The results are typically reported as "Percent of Control" (PoC), where the control is the amount of kinase bound in the absence of the test compound.
Visualizing Key Pathways and Processes
To better understand the context of CDKL5 inhibition and the methodology used for its analysis, the following diagrams illustrate the CDKL5 signaling pathway and the experimental workflow of a kinome scan.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor CAF-382 (also known as SGC-CAF382-1) with related kinases, offering an objective analysis of its performance based on available experimental data. This compound, an analog of SNS-032, has emerged as a potent and selective inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5), a serine-threonine kinase crucial for neuronal development and function.[1][2][3] This document summarizes its cross-reactivity profile, details the experimental methodologies used for its characterization, and visualizes key cellular pathways and workflows.
Kinase Selectivity Profile of this compound
This compound demonstrates high affinity for its primary target, CDKL5, while exhibiting inhibitory activity against a limited number of other cyclin-dependent kinases (CDKs).[3] Notably, it displays weak affinity for GSK3α/β, which is significant given the high degree of similarity between the kinase domains of CDKL5 and GSK3.[1][2] A broad screening of this compound against 403 wild-type human kinases revealed a high degree of selectivity.[3]
Table 1: Comparative Inhibitory Activity of this compound Against Various Kinases
| Target Kinase | Assay Type | IC50 (nM) | Notes |
| CDKL5 | Binding assay (Luceome) | 6.7 | Primary Target |
| CDKL5 | Cellular assay (NanoBRET) | 10 | Primary Target |
| CDK9 | Enzymatic assay (Eurofins) | 20 | Off-Target |
| CDK9 | Cellular assay (NanoBRET) | 280 | Off-Target |
| CDK16 | Enzymatic assay (Eurofins) | 62 | Off-Target |
| CDK16 | Cellular assay (NanoBRET) | 390 | Off-Target |
| CDK17 | Enzymatic assay (Eurofins) | 89 | Off-Target |
| CDK17 | Cellular assay (NanoBRET) | 240 | Off-Target |
| CDK18 | Enzymatic assay (Eurofins) | 100 | Off-Target |
| CDK18 | Cellular assay (NanoBRET) | 260 | Off-Target |
| CDKL3 | Not specified | 2,100 - 2,700 | Weak Off-Target |
| CDKL4 | Not specified | 2,100 - 2,700 | Weak Off-Target |
| GSK3α/β | Not specified | >1,800 | Weak Affinity |
Data compiled from multiple sources.[2][3]
Experimental Protocols
The characterization of this compound's selectivity involved several key experimental methodologies.
In Vitro Kinase Profiling (DiscoverX scanMAX)
A comprehensive assessment of this compound's selectivity was performed using the DiscoverX scanMAX assay, screening it against a panel of 403 wild-type kinases at a concentration of 1 µM.[3] This competition binding assay quantifies the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase. The results are reported as "Percent of Control" (PoC), with lower percentages indicating stronger binding. In this screen, only 7 kinases showed a PoC of less than 10, highlighting the high selectivity of this compound.[3]
Cellular Target Engagement (NanoBRET Assay)
To confirm the binding affinity of this compound to its targets within a cellular context, the NanoBRET (Bioluminescence Resonance Energy Transfer) assay was employed.[3] This technology measures the interaction between a target protein fused to a NanoLuc luciferase and a fluorescently labeled tracer that binds to the same target. When this compound is introduced, it competes with the tracer for binding to the target kinase, leading to a decrease in the BRET signal. This dose-dependent decrease is used to calculate the IC50 value, representing the concentration of the inhibitor required to displace 50% of the tracer.
Western Blotting for Downstream Substrate Phosphorylation
The functional effect of this compound on kinase activity in cells was assessed by measuring the phosphorylation of known downstream substrates.[1] For CDKL5 activity, the phosphorylation of EB2 at Ser222 was monitored.[1] To assess off-target effects on the closely related GSK3 kinase, the phosphorylation of β-catenin at Ser33/37/Thr41 was measured.[1] Rat primary neurons were treated with varying concentrations of this compound, followed by cell lysis, SDS-PAGE, and western blotting using phospho-specific antibodies.[1] Quantification of the phosphorylated protein relative to the total protein level provides a measure of the inhibitor's potency and selectivity within a cellular signaling pathway. The results demonstrated that this compound reduces EB2 phosphorylation in a dose-dependent manner without affecting GSK3-mediated phosphorylation of β-catenin.[1]
Visualizing Cellular Mechanisms and Workflows
To further clarify the processes involved in the evaluation of this compound, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound action.
Caption: Western blot experimental workflow.
References
- 1. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
A Comparative Analysis of CAF-382 and Ganaxolone for CDKL5 Deficiency Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the investigational compound CAF-382 and the FDA-approved treatment ganaxolone (B1674614) for Cyclin-Dependent Kinase-Like 5 (CDKL5) Deficiency Disorder (CDD). This document is intended for a scientific audience and focuses on the available experimental data, mechanisms of action, and therapeutic approaches of these two distinct molecules.
Executive Summary
CDKL5 Deficiency Disorder is a rare, X-linked genetic disorder characterized by early-onset, refractory seizures and severe neurodevelopmental impairment.[1][2] The current treatment landscape has seen a significant development with the FDA approval of ganaxolone (Ztalmy®), the first and only drug specifically indicated for seizures associated with CDD in patients two years of age and older.[3][4] In contrast, this compound is a preclinical research compound designed as a specific inhibitor of the CDKL5 kinase itself.[5][6] This guide will delineate the fundamental differences in their developmental stage, mechanism of action, and the nature of the available supporting data.
Overview of Therapeutic Agents
Ganaxolone (Ztalmy®)
Ganaxolone is the first FDA-approved medication for the treatment of seizures associated with CDKL5 Deficiency Disorder.[7] It is a neuroactive steroid that functions as a positive allosteric modulator of the GABA-A receptor.[8][9] Its approval was based on the successful completion of a Phase 3 clinical trial, the Marigold study.[8][9]
This compound
This compound is a potent and specific small molecule inhibitor of the CDKL5 kinase.[5][6] It is currently a tool compound used in preclinical research to investigate the physiological roles of CDKL5 kinase activity.[6][10] There is no evidence to suggest that this compound has been evaluated in human clinical trials. A significant challenge for its potential therapeutic use is its low penetration of the blood-brain barrier.[6][10]
Comparative Efficacy Data
A direct comparison of efficacy between ganaxolone and this compound is not feasible due to their vastly different stages of development. Ganaxolone's efficacy has been established in a rigorous clinical trial, while this compound's effects have only been characterized in in vitro and ex vivo preclinical models.
Clinical Efficacy of Ganaxolone (Marigold Trial)
The pivotal Marigold trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy of ganaxolone in treating seizures in patients with CDD.[3][8][9]
| Parameter | Ganaxolone | Placebo | p-value |
| Number of Patients | Randomized: 101 (total) | ||
| Median Reduction in 28-day Major Motor Seizure Frequency | 30.7% - 31% | 6.9% - 7% | 0.0036 - 0.004 |
| Median Reduction in Major Motor Seizure Frequency (12-month open-label extension) | 49.6% | N/A | N/A |
Data sourced from multiple reports of the Marigold trial results.[3][8][9]
Preclinical Activity of this compound
This compound has been shown to effectively inhibit CDKL5 kinase activity in neuronal models. Its primary measure of efficacy in these studies is the reduction of phosphorylation of known CDKL5 substrates, such as End-binding protein 2 (EB2).
| Experimental System | Key Finding |
| Rat Primary Neurons | Dose-dependent reduction of EB2 phosphorylation.[5] |
| Acute Rat Hippocampal Slices | Dose-dependent reduction of EB2 phosphorylation.[5] |
| Hippocampal Slice Electrophysiology | Primarily post-synaptic action, selectively reducing AMPA-type glutamate (B1630785) receptor-mediated responses and long-term potentiation (LTP).[6] |
Mechanism of Action
The mechanisms of action for ganaxolone and this compound are fundamentally different, reflecting their distinct therapeutic strategies.
Ganaxolone: Symptomatic Treatment of Seizures
Ganaxolone does not target the underlying genetic cause of CDD. Instead, it addresses the symptomatic manifestation of seizures by enhancing GABAergic inhibition in the brain.[8][9] By positively modulating GABA-A receptors, ganaxolone increases the inhibitory tone of the central nervous system, thereby raising the seizure threshold.
Diagram 1. Signaling pathway of Ganaxolone's mechanism of action.
This compound: Targeting the Core Enzymatic Defect
This compound represents a disease-targeted approach by directly inhibiting the kinase activity of the CDKL5 protein.[5][6] In CDD, mutations in the CDKL5 gene lead to a dysfunctional or absent CDKL5 protein, which is a serine-threonine kinase crucial for normal brain development.[11][12] While inhibiting a deficient kinase may seem counterintuitive for a loss-of-function disorder, this compound serves as a critical research tool to probe the consequences of acute CDKL5 kinase inhibition, helping to elucidate its role in synaptic function and plasticity.[6]
Diagram 2. Intended mechanism of action for the research compound this compound.
Experimental Protocols
Marigold Clinical Trial Protocol (Phase 3)
The effectiveness of ganaxolone was established in a double-blind, randomized, placebo-controlled study with the following key design elements:[3]
-
Participants: Patients aged 2 to 19 years with a confirmed CDKL5 gene mutation.
-
Inclusion Criteria: Seizures inadequately controlled by at least two previous treatment regimens and a minimum average of 16 major motor seizures per 28 days during a two-month baseline period.
-
Intervention: Participants were randomized to receive either ganaxolone or a placebo.
-
Primary Efficacy Endpoint: The percentage change in the 28-day frequency of major motor seizures from a 6-week prospective baseline phase during the 17-week double-blind treatment phase.
Diagram 3. Experimental workflow of the Marigold clinical trial.
Preclinical Protocol for this compound (In Vitro Kinase Inhibition)
The following is a generalized protocol based on the described experiments for assessing the in vitro activity of this compound:[5][6]
-
Cell Culture: Primary rat cortical neurons are cultured for 14-15 days in vitro (DIV).
-
Compound Treatment: Neurons are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1 hour).
-
Cell Lysis: After treatment, the cells are lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for total EB2 and phosphorylated EB2 (pS222), a marker of CDKL5 kinase activity.
-
Quantification: The relative levels of phosphorylated EB2 to total EB2 are quantified to determine the extent of CDKL5 inhibition by this compound.
Adverse Effects and Safety Profile
Ganaxolone
The most common adverse reactions reported in the Marigold trial (with an incidence of at least 5% and at least twice the rate of placebo) were somnolence, pyrexia, salivary hypersecretion, and seasonal allergy.[9]
This compound
The safety profile of this compound in humans is unknown. In preclinical studies, a key limiting factor identified is its low blood-brain barrier penetration, which would be a significant hurdle for its development as a CNS therapeutic.[6][10]
Logical Comparison of Therapeutic Strategies
The therapeutic approaches of ganaxolone and this compound (as a representative of a direct kinase inhibitor) are fundamentally different. Ganaxolone offers a symptomatic treatment by modulating neurotransmission to control seizures, while a CDKL5 kinase inhibitor would aim to correct the enzymatic dysfunction at the core of the disorder.
Diagram 4. Logical relationship of the two therapeutic strategies.
Conclusion
Ganaxolone (Ztalmy®) is the established, FDA-approved standard of care for managing seizures associated with CDKL5 Deficiency Disorder, with its efficacy and safety demonstrated in a robust clinical trial.[3][4] It acts as a symptomatic treatment by enhancing GABAergic inhibition. This compound, in contrast, is a preclinical research tool that has been instrumental in elucidating the role of CDKL5 kinase in neuronal function.[5][6] While it represents a more targeted therapeutic strategy, significant challenges, including its low blood-brain barrier penetration, would need to be overcome for any potential clinical development.[6][10] Future research may focus on developing brain-penetrant CDKL5 modulators or gene therapies that could offer a more comprehensive treatment for the multifaceted aspects of CDD beyond seizure control.
References
- 1. CDKL5 deficiency disorder: MedlinePlus Genetics [medlineplus.gov]
- 2. CDKL5 Deficiency Disorder: Some Lessons Learned 20 Years After the First Description - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. About CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 7. cureepilepsy.org [cureepilepsy.org]
- 8. checkrare.com [checkrare.com]
- 9. FDA Approves Ganaxolone for Treatment CDKL5 Deficiency Disorder, a Rare Genetic Epilepsy - - Practical Neurology [practicalneurology.com]
- 10. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 11. curecdkl5.org.uk [curecdkl5.org.uk]
- 12. biorxiv.org [biorxiv.org]
A Comparative Guide: Genetic vs. Pharmacological Inhibition of CDKL5 with CAF-382
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase-like 5 (CDKL5) is a serine-threonine kinase crucial for neurodevelopment.[1][2] Its deficiency leads to a severe neurodevelopmental disorder characterized by early-onset epilepsy and profound developmental delays.[2][3] Understanding the precise roles of CDKL5 is paramount for developing effective therapies. Research efforts have primarily utilized two approaches to probe its function: genetic inhibition (e.g., knockout models) and, more recently, acute pharmacological inhibition. This guide provides a direct comparison of these two methodologies, with a focus on the specific and potent CDKL5 inhibitor, CAF-382.
Distinguishing Acute Pharmacological Inhibition from Chronic Genetic Ablation
A key challenge in studying the function of proteins like CDKL5 through genetic knockout models is the potential for developmental compensation. The chronic absence of the protein can trigger adaptive changes in the organism, which may mask the direct and acute roles of the kinase.[3][4] The development of specific pharmacological inhibitors, such as this compound, allows for the acute inhibition of CDKL5 kinase activity.[3][4] This approach provides a valuable tool to dissect the immediate, non-compensated functions of CDKL5 at specific developmental time points.[4]
Comparative Analysis of Phenotypes
The following table summarizes the key phenotypic differences observed between genetic knockout of CDKL5 and acute pharmacological inhibition with this compound.
| Feature | Genetic CDKL5 Knockout (Rodent Models) | Acute Pharmacological Inhibition with this compound (in rat hippocampal slices) |
| Long-Term Potentiation (LTP) | Often reported as enhanced or unaffected, suggesting compensatory mechanisms.[3][4][5] | Reduced, indicating a direct and necessary role for CDKL5 kinase activity in this form of synaptic plasticity.[3][4][5] |
| Synaptic Transmission | Global reduction in excitatory synapse numbers, reduced PSD-95 and synapsin, loss of AMPA receptors (GluA2), and increased NMDA receptors (GluN2B).[3] | Primarily affects post-synaptic function, selectively reducing AMPA-type glutamate (B1630785) receptor-mediated responses in a dose-dependent manner. No effect on presynaptic release.[3][4][6] |
| GSK3β Activity | Increased activity observed in knockout mice.[3][5] | No detectable cross-talk; this compound does not inhibit GSK3β activity.[3][4][5][6] |
| Seizure Phenotype | Surprisingly, seizures are often lacking in rodent knockout models, a stark contrast to the human condition.[4] | The direct effect of acute inhibition on seizure susceptibility is an area for further investigation. |
Quantitative Data Summary
The following tables present quantitative data from key experiments comparing the effects of genetic and pharmacological inhibition of CDKL5.
Table 1: Effect of this compound on CDKL5 Substrate Phosphorylation
This table summarizes the dose-dependent effect of this compound on the phosphorylation of the known CDKL5 substrate, EB2, in primary neuron cultures and hippocampal slices. This serves as a direct measure of CDKL5 inhibition.
| Treatment | Substrate Phosphorylation (pEB2/total EB2) Reduction | Cell/Tissue Type | Reference |
| This compound (5 nM) | Significant reduction | Rat Primary Neurons | [3][7] |
| This compound (50 nM) | Significant reduction | Rat Primary Neurons | [3] |
| This compound (500 nM) | Significant reduction | Rat Primary Neurons | [3][6][8] |
| This compound (10 nM, 45 nM, 100 nM) | Dose-dependent reduction | Acute Hippocampal Slices | [6] |
| Cdkl5 Knockout | Reduced pEB2 levels | Mouse Brain | [9] |
Table 2: Kinase Selectivity Profile of this compound
This table highlights the high selectivity of this compound for CDKL5 over other kinases, particularly GSK3β, which shares homology with CDKL5.
| Kinase | Binding/Inhibition Metric | Value | Reference |
| CDKL5 | Potent Inhibition | High | [3][6][10] |
| CDK9 | Potent Inhibition | High | [3][6][10] |
| CDK16 | Potent Inhibition | High | [3][6][10] |
| CDK17 | Potent Inhibition | High | [3][6][10] |
| CDK18 | Potent Inhibition | High | [3][6][10] |
| CDK7 | 44-fold less potent than CDKL5 | Moderate | [3][6] |
| GSK3β | Weak Affinity/No Inhibition | >1.8 µM | [3][5][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Western Blot Analysis of EB2 Phosphorylation in Primary Neurons
-
Cell Culture: Plate rat primary cortical neurons at a suitable density and culture for 14-15 days in vitro (DIV).
-
Inhibitor Treatment: Treat neurons with varying concentrations of this compound (e.g., 5 nM, 50 nM, 500 nM) or vehicle control for 1 hour.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a polyacrylamide gel and separate by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EB2 (pSer222) and total EB2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-EB2 signal to the total EB2 signal to determine the relative phosphorylation level.
-
Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
-
Slice Preparation:
-
Acutely prepare 300-400 µm thick hippocampal slices from P20-30 rats in ice-cold artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover for at least 1 hour in aCSF saturated with 95% O2 / 5% CO2 at room temperature.
-
-
Inhibitor Incubation: Incubate a subset of slices with this compound (e.g., 100 nM) for at least 30 minutes prior to and during recording.
-
Recording Setup:
-
Transfer a slice to a recording chamber and perfuse with aCSF at a constant rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes after LTP induction to monitor the potentiation.
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the degree of potentiation between control and this compound-treated slices.
-
Visualizations
The following diagrams illustrate key concepts related to CDKL5 function and its investigation.
Caption: CDKL5 Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. CDKL5 - Wikipedia [en.wikipedia.org]
- 2. CDKL5 deficiency disorder: molecular insights and mechanisms of pathogenicity to fast-track therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 4. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
Independent Validation of CAF-382's Effects on Long-Term Potentiation: A Comparative Guide
This guide provides an objective comparison of CAF-382, a selective inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5), with other established modulators of Long-Term Potentiation (LTP). The information presented is intended for researchers, scientists, and drug development professionals interested in the mechanisms of synaptic plasticity and the therapeutic potential of targeting LTP-related pathways.
Executive Summary
Long-Term Potentiation (LTP) is a fundamental cellular mechanism for learning and memory, characterized by a persistent strengthening of synapses. The discovery of novel modulators of LTP, such as this compound, opens new avenues for understanding and potentially treating neurological disorders. This guide summarizes the effects of this compound on LTP and compares its performance with alternative compounds that target different key signaling pathways involved in synaptic plasticity. All quantitative data is presented in standardized tables, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz.
Data Presentation: Quantitative Effects on LTP
The following table summarizes the quantitative effects of this compound and selected alternative compounds on the magnitude of LTP in rodent hippocampal slices. The data is presented as the percentage of the initial baseline field excitatory postsynaptic potential (fEPSP) slope at 60 minutes post-LTP induction, unless otherwise specified.
| Compound | Target | Concentration | LTP Induction Protocol | Species/Tissue | Effect on LTP (fEPSP slope % of baseline at ~60 min) | Reference |
| This compound | CDKL5 | 100 nM | Theta-burst stimulation | Rat Hippocampal Slices | Significantly reduced LTP compared to control[1] | Castano et al., 2023[1] |
| AP5 (D-2-amino-5-phosphonovalerate) | NMDAR Antagonist | 50 µM | High-Frequency Stimulation (HFS) | Rat Hippocampal Slices | Complete blockade of LTP induction[2] | Morris et al., 1986 |
| Ifenprodil | GluN2B-selective NMDAR Antagonist | 3 µM | High-Frequency Stimulation (HFS) | Rat Hippocampal Slices | Significant decrease in LTP magnitude over 40 min[3] | Toth et al., 2013 |
| KN-93 | CaMKII Inhibitor | 5 µM | High-Frequency Stimulation (HFS) | Mouse Hippocampal Slices | No significant effect on late-LTP induction[4] | Bes-Houtmann et al., 2007 |
| KT5720 | PKA Inhibitor | 1 µM | Theta-burst stimulation | Mouse Hippocampal Slices | Impaired theta-burst L-LTP[5] | Nie et al., 2007 |
| Lithium Chloride | GSK3β Inhibitor | 1 mEq/kg/day (chronic) | High-Frequency Stimulation (HFS) | Rat Dentate Gyrus (in vivo) | Attenuated LTP (107±1.1% of baseline)[6] | Son et al., 2003 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in the field and information extracted from the referenced literature.
General Protocol for In Vitro LTP Recording in Rat Hippocampal Slices
-
Slice Preparation:
-
Anesthetize and decapitate a young adult rat (e.g., P20-30).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in an interface chamber with oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline recording for at least 20-30 minutes by delivering single test pulses at a low frequency (e.g., 0.05 Hz).
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 pulses at 100 Hz) or a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-LTP baseline.
-
Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.
-
Compound-Specific Protocols
-
This compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in aCSF to the final desired concentration (e.g., 100 nM).
-
Pre-incubate the hippocampal slices in the this compound containing aCSF for at least 60 minutes prior to recording and LTP induction.[1]
-
-
AP5:
-
Prepare a stock solution of D-AP5 in water or aCSF.
-
Bath-apply AP5 at a final concentration of 50 µM to the recording chamber.
-
Ensure a stable baseline in the presence of AP5 for at least 15-20 minutes before attempting to induce LTP.
-
-
Ifenprodil:
-
Prepare a stock solution of Ifenprodil in a suitable solvent.
-
Bath-apply Ifenprodil at a final concentration of 3 µM.
-
Record a stable baseline in the presence of the drug before LTP induction.
-
-
KN-93:
-
Prepare a stock solution of KN-93 in DMSO.
-
Bath-apply KN-93 at a final concentration of 5 µM.
-
Pre-incubate slices in KN-93 for a sufficient period (e.g., 30 minutes) before LTP induction.
-
-
KT5720:
-
Prepare a stock solution of KT5720 in DMSO.
-
Bath-apply KT5720 at a final concentration of 1 µM.
-
Apply the inhibitor for a defined period before and after LTP induction (e.g., from 15 minutes before to 15 minutes after).[5]
-
-
Lithium Chloride:
-
For chronic in vivo studies, administer Lithium Chloride in the drinking water or via intraperitoneal injections to achieve the desired dose (e.g., 1 mEq/kg/day for 40 days).[6]
-
For acute in vitro studies, prepare a stock solution and dilute it in aCSF to the desired final concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in LTP and the experimental workflow for its investigation.
Caption: Key signaling pathways in NMDAR-dependent LTP and points of intervention for various inhibitors.
Caption: Standard experimental workflow for in vitro LTP studies in hippocampal slices.
Signaling Pathway of this compound in LTP Modulation
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5), a serine/threonine kinase. While the complete downstream signaling cascade of CDKL5 in the context of LTP is still under investigation, current evidence suggests its involvement in postsynaptic mechanisms that regulate synaptic strength. The reduction of LTP by this compound indicates that CDKL5 activity is permissive for or actively promotes the processes underlying synaptic potentiation.
Caption: Hypothesized signaling pathway of CDKL5 and its inhibition by this compound in modulating LTP.
Conclusion
This compound presents a novel tool for the investigation of synaptic plasticity, specifically targeting the CDKL5 signaling pathway. Its ability to reduce LTP highlights the importance of CDKL5 in the molecular machinery of learning and memory. This guide provides a comparative framework for evaluating the effects of this compound in the context of other well-established LTP modulators. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers designing and interpreting experiments in the field of neuroscience and drug discovery. Further independent validation and comparative studies will be crucial to fully elucidate the therapeutic potential of targeting CDKL5 with compounds like this compound.
References
- 1. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]
- 2. NMDA Receptor-Dependent Synaptic Depression in Potentiated Synapses of the Anterior Cingulate Cortex of adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of Novel Research Compounds Like CAF-382
While specific disposal instructions for CAF-382 are not publicly available, the following protocol, based on established laboratory safety principles, ensures a cautious and compliant approach to managing chemical waste. Adherence to these general guidelines is paramount for personnel safety and environmental protection.
I. Immediate Safety and Hazard Assessment
Given the lack of a specific SDS for this compound, a conservative approach to hazard assessment is essential. The compound should be treated as hazardous until proven otherwise.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: To protect from skin contact.
-
Ventilation: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound and associated contaminated materials.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the foundation of safe disposal. At the point of generation, waste should be categorized as follows:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables: weighing papers, pipette tips, centrifuge tubes, and gloves.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvent rinses of contaminated glassware.
-
-
Sharps Waste:
-
Contaminated needles or other sharps.
-
Step 2: Waste Containment
Proper containment prevents accidental exposure and environmental release.
-
Solid Waste:
-
Collect in a designated, leak-proof container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound") and any known hazard information (e.g., "Potentially Toxic," "Research Compound - Hazards Not Fully Characterized").
-
-
Liquid Waste:
-
Collect in a compatible, shatter-resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle).
-
Never mix incompatible waste streams.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), the solvent system and approximate concentration, and any known hazard information.
-
Keep the container closed when not in use.
-
-
Sharps Waste:
-
Place in a designated, puncture-proof sharps container.
-
Step 3: Consultation and Labeling
-
Consult Your Institutional EHS: Before disposal, it is mandatory to consult with your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations and may have procedures for characterizing unknown research waste.
-
Complete a Hazardous Waste Tag: Your EHS department will provide a hazardous waste tag. Fill it out completely and accurately with all available information about the waste stream.
Step 4: Storage and Pickup
-
Storage: Store the properly labeled and sealed waste containers in a designated satellite accumulation area within your laboratory. This area should be secure and away from general laboratory traffic.
-
Pickup: Arrange for a hazardous waste pickup with your institution's EHS department according to their established schedule and procedures.
III. Quantitative Data Summary
As no specific Safety Data Sheet (SDS) or disposal documentation is available for this compound, there is no quantitative data to summarize regarding its disposal. For any research chemical without established disposal parameters, it is crucial to consult with your institution's Environmental Health & Safety (EHS) department. They can provide guidance on appropriate disposal methods and may assist in waste characterization if necessary.
| Data Point | Value |
| Regulatory Disposal ID | Not available. Consult institutional EHS. |
| Concentration Limits | Not established. Treat as highly potent. |
| pH Restrictions | Not established. Neutral pH preferred. |
| Compatible Solvents | Not established. Do not mix with unknowns. |
| Incineration Temperature | Not established. |
| Chemical Incompatibilities | Not fully characterized. Avoid mixing. |
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a research chemical like this compound.
Caption: Logical workflow for the disposal of research compounds without a specific SDS.
By adhering to this structured and cautious disposal procedure, researchers can ensure they are meeting their safety and environmental responsibilities when working with novel compounds like this compound. Always prioritize safety and regulatory compliance by consulting with your institution's EHS professionals.
Essential Safety and Operational Guide for Handling CAF-382
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Potent and Selective CDKL5 Inhibitor, SGC-CAF382-1.
CAF-382, also known as SGC-CAF382-1, is a potent and selective inhibitor of cyclin-dependent kinase-like 5 (CDKL5), a compound of significant interest in neuroscience and cancer research.[1] As a highly active small molecule, meticulous adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
Given the potent nature of this compound and the limited publicly available toxicological data, a cautious approach to personal protection is required. The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloving recommended | Prevents skin contact with the compound. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of solutions containing this compound. |
| Lab Coat | Standard, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Required when handling the solid compound | Use a certified respirator with a particulate filter (e.g., N95) to prevent inhalation of the powder.[2] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, particularly weighing of the solid and preparation of stock solutions, must be conducted within a certified chemical fume hood to minimize the risk of inhalation and systemic exposure.[2]
1. Preparation and Weighing:
-
Before handling, ensure the work area within the chemical fume hood is clean and uncluttered.
-
Wear all required PPE, including double gloves and respiratory protection if handling the solid form.
-
Carefully weigh the required amount of solid this compound on a tared weigh paper or in a suitable container.
-
Clean any spills immediately using appropriate procedures (see Spill Response section).
2. Solution Preparation:
-
Add the desired solvent to the solid this compound within the fume hood.
-
Ensure the container is securely capped before removing it from the fume hood.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
When using solutions of this compound, continue to wear a lab coat, single-use nitrile gloves, and eye protection.
-
Handle all solutions and subsequent experimental materials (e.g., cell culture plates, pipette tips) with care to avoid splashes and aerosol generation.
4. Spill Response:
-
In the event of a small spill, absorb the material with an inert absorbent material.
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound, contaminated weigh papers, and other contaminated disposable materials (e.g., pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[3]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "SGC-CAF382-1," and the approximate concentration and quantity.[2][3]
3. Final Disposal:
-
Store hazardous waste in a designated satellite accumulation area within the laboratory.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.[2][3] Never dispose of this compound down the drain or in the regular trash.[4]
Experimental Protocols and Data
This compound is a potent inhibitor with the following reported activities, underscoring the need for careful handling.
| Target | IC₅₀ |
| CDKL5 | 10 nM[1] |
| CDKL2 | ~1 µM |
| CDKL3 | 2.1-2.7 µM[5] |
| CDKL4 | 2.1-2.7 µM[5] |
Experimental Methodology: The inhibitory activity of this compound is typically assessed using in vitro kinase assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. For cellular activity, western blotting can be used to measure the phosphorylation of downstream targets, such as EB2, in response to this compound treatment in cell cultures.[1]
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
